4-(Morpholinosulfonyl)phenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO5S/c1-15(2)16(3,4)23-17(22-15)13-5-7-14(8-6-13)24(19,20)18-9-11-21-12-10-18/h5-8H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTKDMJEHZLGRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(Morpholinosulfonyl)phenylboronic acid pinacol ester physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester. It also includes detailed, generalized experimental protocols relevant to the characterization and synthesis of this and similar compounds.
Core Physical Properties
| Property | Value | Source |
| CAS Number | 1401222-64-7 | [1] |
| Molecular Formula | C₁₆H₂₄BNO₅S | [2] |
| Molecular Weight | 353.24 g/mol | [2] |
| Melting Point | 160 - 170 °C | [1] |
| Boiling Point | Data not available | |
| Appearance | White to off-white solid (typical for similar compounds) | |
| Solubility | Data not available. Generally, pinacol esters of phenylboronic acids exhibit better solubility in organic solvents than the parent boronic acids.[3] | |
| Storage Conditions | Short term: -4°C; Long term: -20°C | [4] |
Experimental Protocols
Detailed experimental protocols for the determination of physical properties and a general synthesis method for related compounds are provided below. These are representative methodologies and may require optimization for the specific compound of interest.
Determination of Melting Point
The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment. A common method for its determination is the capillary tube method.
Principle: A small, powdered sample of the organic compound is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline solids typically exhibit a sharp melting point range of 1-2°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the dry compound is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample to collect a small amount of the material. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature about 10-15°C below the expected melting point.
-
Observation: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Determination of Solubility
Understanding the solubility of a compound is essential for its purification, formulation, and biological testing. A qualitative assessment of solubility in various solvents can provide insights into the compound's polarity and functional groups.
Principle: A small, measured amount of the solute is mixed with a measured amount of a solvent to determine if a homogeneous solution is formed.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rod
-
Graduated cylinders or pipettes
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh approximately 10 mg of the solid compound into a test tube.
-
Solvent Addition: Add 1 mL of the desired solvent (e.g., water, ethanol, dichloromethane, acetone, hexane) to the test tube.
-
Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for about 1-2 minutes.
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid dissolves, the compound is considered soluble in that solvent at that concentration. If a significant portion of the solid remains, it is considered insoluble or sparingly soluble.
-
Systematic Testing: This process is repeated with a range of solvents of varying polarities to create a solubility profile for the compound.
General Synthesis of Arylboronic Acid Pinacol Esters
Arylboronic acid pinacol esters are commonly synthesized through the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with bis(pinacolato)diboron (B₂pin₂).
Reaction Scheme:
Ar-X + (pin)B-B(pin) --[Pd catalyst, base]--> Ar-B(pin) + X-B(pin)
Where:
-
Ar-X = Aryl halide or triflate (e.g., 4-bromophenylsulfonylmorpholine)
-
(pin)B-B(pin) = Bis(pinacolato)diboron
-
Pd catalyst = e.g., Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand
-
Base = e.g., KOAc, K₃PO₄
-
Solvent = e.g., Dioxane, Toluene, DMF
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aryl halide (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), palladium catalyst (e.g., 2-5 mol%), and a suitable base (e.g., 3.0 eq).
-
Solvent Addition: Anhydrous solvent is added to the flask via syringe.
-
Reaction: The reaction mixture is heated with stirring to the desired temperature (typically 80-110°C) and monitored by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure arylboronic acid pinacol ester.
Visualizations
The following diagrams illustrate a general experimental workflow for the synthesis of arylboronic acid pinacol esters and a conceptual signaling pathway where such compounds might be utilized based on existing research on related molecules.
Caption: General workflow for the synthesis of arylboronic acid pinacol esters.
Caption: Conceptual pathway of proteasome inhibition by a boronic acid compound.
References
An In-depth Technical Guide to the Synthesis of 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route for 4-(morpholinosulfonyl)phenylboronic acid pinacol ester, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, one-step synthesis protocol in the current literature, this document outlines a robust two-step pathway. The synthesis involves the initial preparation of an intermediate, N-(4-bromophenyl)morpholine-4-sulfonamide, followed by a palladium-catalyzed Miyaura borylation to yield the final product. This guide furnishes detailed, adaptable experimental protocols for each step, presents quantitative data in structured tables, and includes a visual representation of the synthetic workflow to aid in laboratory implementation.
Introduction
Arylboronic acids and their pinacol esters are of paramount importance in modern organic synthesis, primarily serving as key coupling partners in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The title compound, this compound, incorporates a morpholinosulfonyl moiety, a common pharmacophore in drug discovery, making it a highly desirable building block for the synthesis of novel therapeutic agents. This guide addresses the current gap in readily available synthetic procedures by proposing and detailing a feasible and efficient two-step synthesis.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through the following two-step sequence:
Step 1: Synthesis of N-(4-bromophenyl)morpholine-4-sulfonamide. This initial step involves the formation of a sulfonamide bond between 4-bromoaniline and morpholine-4-sulfonyl chloride.
Step 2: Miyaura Borylation. The intermediate, N-(4-bromophenyl)morpholine-4-sulfonamide, is then subjected to a palladium-catalyzed Miyaura borylation reaction with bis(pinacolato)diboron to introduce the pinacol boronate ester functionality.
A schematic representation of this synthetic workflow is provided below.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-(4-bromophenyl)morpholine-4-sulfonamide
This procedure details the formation of the sulfonamide intermediate.
3.1.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Bromoaniline | 98% | Sigma-Aldrich |
| Morpholine-4-sulfonyl chloride | 97% | Commercially Available |
| Pyridine | Anhydrous | Acros Organics |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore |
| Brine | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Alfa Aesar |
3.1.2. Procedure
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
In a separate flask, dissolve morpholine-4-sulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Add the morpholine-4-sulfonyl chloride solution dropwise to the 4-bromoaniline solution at 0 °C over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-(4-bromophenyl)morpholine-4-sulfonamide by recrystallization or column chromatography.
3.1.3. Quantitative Data (Exemplary)
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) | Equivalents |
| 4-Bromoaniline | 172.03 | 0.058 | 10.0 | - | 1.0 |
| Morpholine-4-sulfonyl chloride | 185.63 | 0.064 | 11.9 | - | 1.1 |
| Pyridine | 79.10 | 0.070 | 5.5 | 5.6 | 1.2 |
| Dichloromethane | - | - | - | 200 | - |
| Product (Theoretical Yield) | 321.19 | 0.058 | 18.6 | - | - |
Note: The above quantities are exemplary and can be scaled as needed. The actual yield will vary depending on experimental conditions.
Step 2: Miyaura Borylation for the Synthesis of this compound
This procedure describes the palladium-catalyzed conversion of the sulfonamide intermediate to the desired boronic acid pinacol ester.[1][2][3]
3.2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-(4-bromophenyl)morpholine-4-sulfonamide | - | Synthesized in Step 1 |
| Bis(pinacolato)diboron (B₂pin₂) | 99% | Oakwood Chemical |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 98% | Strem Chemicals |
| Potassium Acetate (KOAc) | 99% | J.T. Baker |
| 1,4-Dioxane | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | VWR |
| Celite® | - | Sigma-Aldrich |
3.2.2. Procedure
-
To a Schlenk flask, add N-(4-bromophenyl)morpholine-4-sulfonamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous and degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
3.2.3. Quantitative Data (Exemplary)
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Equivalents |
| N-(4-bromophenyl)morpholine-4-sulfonamide | 321.19 | 0.031 | 10.0 | 1.0 |
| Bis(pinacolato)diboron | 253.94 | 0.034 | 8.7 | 1.1 |
| Potassium Acetate | 98.14 | 0.093 | 9.1 | 3.0 |
| PdCl₂(dppf) | 816.64 | 0.00093 | 0.76 | 0.03 |
| 1,4-Dioxane | - | - | - | - |
| Product (Theoretical Yield) | 369.28 | 0.031 | 11.4 | - |
Note: The above quantities are exemplary and can be scaled as needed. The actual yield will vary depending on experimental conditions.
Signaling Pathways and Logical Relationships
The Miyaura borylation reaction proceeds through a catalytic cycle involving a palladium catalyst. A simplified representation of this cycle is provided below.
Caption: Catalytic cycle of the Miyaura borylation reaction.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound. By following the outlined two-step procedure, researchers and drug development professionals can efficiently access this valuable building block for their synthetic endeavors. The provided experimental protocols and quantitative data serve as a solid foundation for laboratory work, while the visual representations of the synthetic workflow and catalytic cycle offer enhanced clarity and understanding of the chemical processes involved. The adaptability of these protocols allows for scalability and modification to suit specific research needs.
References
An In-depth Technical Guide to 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester
CAS Number: 1401222-64-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Morpholinosulfonyl)phenylboronic acid pinacol ester is a bifunctional organic compound of increasing interest in chemical biology, medicinal chemistry, and materials science. Its unique structure, incorporating a phenylboronic acid pinacol ester, a sulfonamide linker, and a morpholine moiety, offers a versatile platform for the development of novel chemical probes, therapeutic agents, and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility in proteomics research and as a potential reactive oxygen species (ROS)-responsive agent.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 1401222-64-7 | [1] |
| Molecular Formula | C₁₆H₂₄BNO₅S | [1] |
| Molecular Weight | 353.24 g/mol | [1] |
| Appearance | Solid / Powder | General Supplier Information |
| Storage Conditions | -20°C for long-term storage | General Supplier Information |
Synthesis and Reactivity
Representative Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway, starting from a commercially available precursor.
Caption: Plausible synthetic workflow for the target compound.
Experimental Protocol: Miyaura Borylation (General)
This protocol is a generalized procedure for the palladium-catalyzed borylation of an aryl halide and would require optimization for the specific synthesis of this compound.
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (e.g., 4-(4-bromophenylsulfonyl)morpholine) (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Solvent and Degassing: Add anhydrous 1,4-dioxane to the flask. Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reactivity and Stability
A crucial aspect of phenylboronic acid pinacol esters is their susceptibility to hydrolysis to the corresponding boronic acid, especially under physiological pH conditions.[3] The rate of this hydrolysis is influenced by the electronic nature of the substituents on the phenyl ring.[3] This property is particularly relevant for its potential biological applications.
Applications in Research and Development
While specific applications of this compound are not extensively documented, its chemical structure suggests utility in several key areas of research.
Proteomics and Chemical Biology
Commercial suppliers indicate that this compound is intended for proteomics research. Boronic acids are known to interact reversibly with diols, a feature present in many biomolecules, including glycoproteins. This interaction can be exploited for the development of probes for activity-based protein profiling or for the enrichment of specific classes of proteins from complex biological samples.
Suzuki-Miyaura Cross-Coupling Reactions
As a boronic acid pinacol ester, this compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions.[4] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures. The morpholinosulfonylphenyl moiety can be incorporated into larger molecules, potentially imparting desirable pharmacokinetic properties or acting as a key pharmacophore.
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Potential as a ROS-Responsive Moiety
Phenylboronic acids and their esters can react with hydrogen peroxide (H₂O₂), a major reactive oxygen species, leading to the cleavage of the carbon-boron bond to form a phenol.[5] This reactivity has been harnessed to create ROS-responsive drug delivery systems and diagnostic probes.[6][7] Elevated levels of ROS are a hallmark of various pathological conditions, including inflammation and cancer.[8]
The following diagram illustrates the proposed mechanism for the ROS-mediated cleavage of a phenylboronic acid pinacol ester.
Caption: ROS-mediated cleavage of a phenylboronic acid ester.
This characteristic suggests that this compound could be a valuable building block for designing prodrugs or diagnostic agents that are activated in a ROS-rich microenvironment.
Conclusion
This compound is a versatile chemical entity with significant potential in various fields of chemical and biological research. Its utility as a building block in Suzuki-Miyaura coupling is well-established for this class of compounds. While its direct applications in proteomics and as a ROS-responsive agent are still emerging, the inherent reactivity of the phenylboronic acid pinacol ester moiety provides a strong rationale for its exploration in these areas. Further research is warranted to fully elucidate its biological activity and to develop specific experimental protocols for its application. Researchers and drug development professionals are encouraged to consider this compound as a valuable tool for the synthesis of novel molecules with tailored properties.
References
- 1. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactive oxygen species are responsible for the cell aggregation and production of pro-inflammatory mediators in phorbol ester (PMA)-treated U937 cells on gelatin-coated dishes through upregulation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Morpholinosulfonyl)phenylboronic acid pinacol ester, with the CAS number 1401222-64-7 and molecular formula C16H24BNO5S, is a specialized organic compound of significant interest in medicinal chemistry and drug discovery.[1][2] As a trifunctional molecule, it incorporates a morpholine moiety, a sulfonyl linker, and a versatile boronic acid pinacol ester group. This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of its structure, physicochemical properties, a generalized synthesis protocol, and its potential applications in the development of novel therapeutic agents.
Core Structure and Properties
The molecular structure of this compound is characterized by a central phenyl ring substituted with a morpholinosulfonyl group and a pinacol boronic ester. The morpholine ring is a saturated heterocycle known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. The sulfonyl group acts as a stable and synthetically versatile linker. The pinacol boronic ester is a key functional group that enables carbon-carbon bond formation via the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis.[3][4]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value for this compound | Value for 3-(Morpholinosulfonyl)phenylboronic acid pinacol ester |
| CAS Number | 1401222-64-7[1][2] | 1198804-92-0[5] |
| Molecular Formula | C16H24BNO5S[1] | C16H24BNO5S[5] |
| Molecular Weight | 353.24 g/mol | 353.24 g/mol [5] |
Synthesis
Generalized Experimental Protocol: Miyaura Borylation
This protocol is a general guideline and may require optimization for the specific substrate.
Materials:
-
4-Bromo-N-morpholinosulfonylbenzene (starting material)
-
Bis(pinacolato)diboron (B2pin2)
-
Palladium(II) acetate [Pd(OAc)2] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2]
-
Potassium acetate (KOAc) or another suitable base
-
Anhydrous 1,4-dioxane or another suitable solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add 4-bromo-N-morpholinosulfonylbenzene (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound.
Applications in Drug Discovery
The primary application of this compound is as a building block in the synthesis of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction is widely employed in the pharmaceutical industry for the construction of complex molecular scaffolds found in many drug candidates.[7][8]
Role of the Constituent Moieties
-
Boronic Acid Pinacol Ester: This functional group is the reactive handle for the Suzuki-Miyaura coupling, allowing for the formation of a new carbon-carbon bond with a variety of aryl or vinyl halides or triflates. Pinacol esters offer improved stability and ease of handling compared to the corresponding free boronic acids.[3]
-
Sulfonyl Group: The sulfonyl group is a key structural motif in many pharmaceuticals and can act as a hydrogen bond acceptor, influencing the binding of a molecule to its biological target.[9] It also provides a stable linkage between the phenyl ring and the morpholine moiety.
-
Morpholine Group: The inclusion of a morpholine ring is a common strategy in medicinal chemistry to enhance the physicochemical properties of a compound, such as increasing aqueous solubility and improving its metabolic profile, which are crucial for oral bioavailability.
Logical Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for utilizing this compound in a Suzuki-Miyaura cross-coupling reaction to synthesize a target biaryl compound.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its trifunctional nature, combining the advantageous properties of a morpholine ring, a sulfonyl linker, and a boronic acid pinacol ester, makes it an attractive starting material for the construction of novel biaryl compounds through Suzuki-Miyaura cross-coupling. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of new therapeutic agents.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. scbt.com [scbt.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester, with a focus on its solubility characteristics, experimental protocols for solubility determination, and its emerging role in advanced therapeutic applications.
Section 1: Solubility Profile
Generally, boronic acid pinacol esters exhibit enhanced solubility in organic solvents compared to their corresponding free boronic acids.[1][2][3] The pinacol group masks the polar boronic acid moiety, rendering the molecule more compatible with a range of organic solvents. The morpholinosulfonyl and phenyl groups also contribute to the overall lipophilicity of the molecule.
Table 1: Qualitative Solubility of Phenylboronic Acid Pinacol Esters in Common Solvents
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Chlorinated | Chloroform, Dichloromethane | High | The non-polar nature of these solvents aligns well with the overall lipophilicity of the ester.[1][2][3] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can engage in hydrogen bonding with the sulfonyl group, aiding dissolution. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | The polarity of ketones allows for effective solvation of the molecule.[1][2] |
| Hydrocarbons | Hexane, Cyclohexane | Low to Moderate | The presence of the polar morpholinosulfonyl group may limit solubility in non-polar hydrocarbon solvents.[1][2][3] |
| Alcohols | Methanol, Ethanol | Moderate | The hydroxyl group of alcohols can interact with the polar functionalities of the molecule. |
| Water | Very Low | The large organic backbone of the molecule is expected to make it poorly soluble in water.[4] |
Note: This table provides an estimated qualitative summary based on the known behavior of structurally similar compounds. Experimental verification is necessary for precise solubility determination.
Section 2: Experimental Protocol for Solubility Determination
A widely accepted and reliable method for determining the solubility of boronic acid esters in organic solvents is the dynamic (or synthetic) method .[1][2][3] This method involves the visual or instrumental observation of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Principle
A series of samples with known compositions of the solute (this compound) and a chosen solvent are prepared. Each sample is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific composition. By repeating this process for various compositions, a solubility curve can be constructed.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat for precise temperature control
-
Calibrated thermometer or temperature probe
-
Analytical balance for accurate weighing
-
Optional: Luminance probe or turbidimeter for automated detection of dissolution
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into the glass vessel.
-
Heating and Observation: Place the vessel in the thermostat and begin heating at a slow, controlled rate (e.g., 0.1-0.5 °C/min) with continuous stirring.
-
Endpoint Determination: Visually observe the mixture for the disappearance of the last solid particles. Alternatively, use a luminance probe to detect the change in light transmission as the solution becomes clear.
-
Record Temperature: Record the temperature at which complete dissolution occurs.
-
Repeat: Repeat steps 1-4 for a range of solute-solvent compositions to generate a comprehensive solubility dataset.
-
Data Analysis: Plot the mole fraction (or concentration) of the solute against the corresponding solubility temperature to obtain the solubility curve.
Section 3: Application in Advanced Therapeutics - A Signaling Pathway Perspective
Recent research has highlighted the potential of phenylboronic acid pinacol esters in the development of sophisticated drug delivery systems, particularly for diseases characterized by high levels of reactive oxygen species (ROS), such as periodontitis.[5][6] The boronic ester moiety can act as a ROS-responsive trigger for drug release.
The following diagram illustrates a conceptual workflow for a ROS-responsive nanoparticle system utilizing a phenylboronic acid pinacol ester for the targeted treatment of periodontitis.
Caption: ROS-Responsive Nanoparticle Workflow for Periodontitis Treatment.
The inflammatory cascade in periodontitis is a complex process involving the host's immune response to bacterial challenge.[7][8][9][10][11] This response leads to the production of various pro-inflammatory mediators and reactive oxygen species.
The diagram below outlines a simplified inflammatory pathway in periodontitis.
Caption: Simplified Inflammatory Pathway in Periodontitis.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inflammatory and immune pathways in the pathogenesis of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammatory and immune pathways in the pathogenesis of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dentalcare.com [dentalcare.com]
- 10. Frontiers | Inflammation in Periodontal Disease: Possible Link to Vascular Disease [frontiersin.org]
- 11. Frontiers | Periodontal Inflammation and Systemic Diseases: An Overview [frontiersin.org]
Commercial Availability and Technical Profile of 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester
For Immediate Release
[City, State] – [Date] – 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester, a key building block in pharmaceutical and materials science research, is commercially available from several chemical suppliers. This technical guide provides an in-depth overview of its properties, commercial availability, and potential applications for researchers, scientists, and drug development professionals.
Commercial Availability
This compound, identified by CAS number 1401222-64-7, is available for purchase from a range of specialty chemical suppliers.[1][2][3][4][5] Notable vendors include Frontier Specialty Chemicals, Santa Cruz Biotechnology (SCBT), and Abound Chem.[1][2][3] The compound is typically offered in research quantities, with pricing varying by supplier and quantity.
Physicochemical Properties
While detailed experimental data for this specific compound is not widely published, its general properties can be inferred from its structure and data available for analogous compounds. A summary of key identifiers is provided in Table 1.
Table 1: Physicochemical Identifiers for this compound
| Property | Value | Source |
| CAS Number | 1401222-64-7 | [1][2][5] |
| Molecular Formula | C₁₆H₂₄BNO₅S | [1] |
| Molecular Weight | 353.24 g/mol | Inferred |
| Purity | Typically ≥97% | [3] |
Synthesis and Characterization
Postulated Synthetic Pathway
The synthesis likely involves a Miyaura borylation reaction. This common and robust method couples a suitable aryl halide or triflate with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.
Caption: Postulated synthetic workflow for this compound.
General Experimental Protocol for Miyaura Borylation (Hypothetical)
Materials:
-
4-(Morpholinosulfonyl)bromobenzene (1 equivalent)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Potassium acetate, 3 equivalents)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(Morpholinosulfonyl)bromobenzene, bis(pinacolato)diboron, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for the prescribed reaction time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired this compound.
Note: This is a generalized protocol and would require optimization for this specific substrate.
Applications in Research and Development
Arylboronic acid pinacol esters are exceptionally versatile reagents in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a coupling partner to introduce the 4-(morpholinosulfonyl)phenyl moiety into a target molecule. This is particularly valuable in medicinal chemistry for the synthesis of novel drug candidates. The morpholine and sulfonyl groups can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.
Caption: General scheme of a Suzuki-Miyaura coupling reaction utilizing the title compound.
Potential in Drug Discovery
The morpholinosulfonyl pharmacophore is present in a number of biologically active compounds. The ability to readily install this functional group using the title boronic ester makes it a valuable tool for lead optimization and the exploration of structure-activity relationships (SAR) in drug discovery programs.
Safety and Handling
As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated area. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a foundational resource for professionals interested in the procurement and application of this compound. While specific experimental data is limited, the established reactivity of arylboronic esters provides a strong basis for its successful utilization in synthetic chemistry.
References
- 1. scbt.com [scbt.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. aboundchem.com [aboundchem.com]
- 4. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 5. 4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine-ECHO CHEMICAL CO., LTD. [echochemical.com]
The Unseen Architect: Unraveling the Role of the Morpholinosulfonyl Group in Boronic Ester-Based Proteasome Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their ester derivatives have emerged as a cornerstone in modern medicinal chemistry, particularly in the development of potent and selective enzyme inhibitors. The remarkable success of bortezomib, the first-in-class proteasome inhibitor, has paved the way for a new generation of boronic acid-based therapeutics for the treatment of multiple myeloma and other malignancies. Within this class of compounds, subtle structural modifications can dramatically influence potency, selectivity, and pharmacokinetic properties. This technical guide delves into the pivotal role of a specific, yet often overlooked, functional group: the morpholinosulfonyl moiety. By examining its impact on the chemical and biological properties of boronic esters, we aim to provide a comprehensive resource for researchers engaged in the design and development of next-generation targeted therapies.
Core Principles: The Boronic Acid Pharmacophore
The therapeutic efficacy of boronic acid-based proteasome inhibitors stems from the unique reactivity of the boron atom. The vacant p-orbital of the boronic acid group allows for a reversible covalent interaction with the N-terminal threonine residue within the catalytic β-subunits of the 20S proteasome. This interaction forms a stable tetrahedral boronate adduct, effectively blocking the proteolytic activity of the proteasome and leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells.
The Morpholinosulfonyl Group: A Key Modulator of Activity and Physicochemical Properties
The incorporation of a morpholinosulfonyl group, as seen in the clinical-stage proteasome inhibitor Delanzomib (CEP-18770), is a strategic design element that imparts several advantageous properties to the boronic ester scaffold. This functional group is a composite of a morpholine ring and a sulfonyl group, each contributing distinct characteristics.
Physicochemical Contributions
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently employed to enhance the physicochemical properties of drug candidates. Its inclusion can lead to:
-
Improved Aqueous Solubility: The polar nature of the morpholine ring, with its oxygen and nitrogen atoms, can significantly enhance the water solubility of the parent molecule. This is a critical factor for oral bioavailability and formulation development.[1][2]
-
Enhanced Cell Permeability: The morpholine moiety can favorably modulate a compound's lipophilicity and hydrogen bonding capacity, striking a balance that facilitates passive diffusion across cellular membranes.[2]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can contribute to a longer plasma half-life of the drug.[2]
The sulfonyl group, a strong electron-withdrawing moiety, further influences the molecule's properties by:
-
Modulating Acidity: The electron-withdrawing nature of the sulfonyl group can influence the pKa of the boronic acid, potentially optimizing its reactivity and binding affinity at physiological pH.
-
Acting as a Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group can participate in hydrogen bonding interactions with the target protein, thereby increasing binding affinity and specificity.
Impact on Biological Activity
The synergistic combination of the morpholine and sulfonyl groups in the morpholinosulfonyl moiety has a profound impact on the biological activity of boronic ester proteasome inhibitors.
-
Enhanced Potency and Binding Kinetics: The morpholinosulfonyl group can contribute to a slower dissociation rate of the inhibitor from the proteasome. For instance, Delanzomib exhibits a significantly slower dissociation half-time from the 20S proteasome compared to other boronic acid inhibitors, which may contribute to a more sustained inhibition of proteasome activity in tumor cells.
-
Improved Selectivity: The specific steric and electronic properties of the morpholinosulfonyl group can lead to a more favorable interaction with the binding pocket of the proteasome, potentially enhancing selectivity for the target enzyme over other cellular proteases.
Quantitative Data Summary
To illustrate the impact of the morpholinosulfonyl group, the following tables summarize key quantitative data for Delanzomib (CEP-18770) and comparator compounds.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Delanzomib (CEP-18770) | Chymotrypsin-like (β5) | 3.8 | - | [3] |
| Bortezomib | Chymotrypsin-like (β5) | 0.6 | - | - |
| Ixazomib | Chymotrypsin-like (β5) | 3.4 | - | - |
| Compound | Parameter | Value | Species | Reference |
| Delanzomib (CEP-18770) | Terminal plasma half-life | 62.0 ± 43.5 h | Human | [1] |
| Delanzomib (CEP-18770) | Cmax (at 1.8 mg/m²) | 557.3 ng/mL (1.3 µM) | Human | [1] |
| Ixazomib | Terminal plasma half-life | 3.6 - 11.3 days | Human | [1] |
| Compound | Dissociation Half-Time from 20S Proteasome | Reference |
| Delanzomib | > 20-fold slower than Ixazomib | [2] |
| Ixazomib | Fastest dissociating | [2] |
Experimental Protocols
Proteasome Inhibition Assay (Fluorogenic Substrate-Based)
This protocol outlines a general method for determining the inhibitory activity of compounds against the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
Test compound (e.g., Delanzomib) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add a solution of purified 20S proteasome to each well.
-
Add the diluted test compound or vehicle (DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Permeability Assay (Caco-2 Transwell Model)
This protocol describes a common in vitro method to assess the intestinal permeability of a drug candidate.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size) in 12- or 24-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Test compound dissolved in transport buffer
-
LC-MS/MS system for compound quantification
Procedure:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with transport buffer.
-
To measure apical-to-basolateral (A-to-B) permeability, add the test compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To measure basolateral-to-apical (B-to-A) permeability, add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the potential for active efflux.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by morpholinosulfonyl-containing boronic esters and a generalized experimental workflow.
Figure 1: The Ubiquitin-Proteasome Pathway and its inhibition by morpholinosulfonyl boronic esters.
Figure 2: A generalized workflow for the preclinical evaluation of boronic ester proteasome inhibitors.
Conclusion
The morpholinosulfonyl group is a powerful and versatile component in the design of boronic ester-based proteasome inhibitors. Its ability to favorably modulate key physicochemical properties such as solubility and cell permeability, coupled with its contribution to enhanced binding affinity and slower dissociation from the target, underscores its importance in achieving potent and drug-like candidates. The clinical development of Delanzomib serves as a testament to the successful application of this strategy. As the quest for more effective and safer cancer therapeutics continues, a deeper understanding of the structure-activity relationships of such functional groups will be paramount in guiding the rational design of the next generation of proteasome inhibitors. This technical guide provides a foundational understanding for researchers to leverage the unique attributes of the morpholinosulfonyl moiety in their drug discovery endeavors.
References
- 1. Oral Proteasomal Inhibitors Ixazomib, Oprozomib, and Delanzomib Upregulate the Function of Organic Anion Transporter 3 (OAT3): Implications in OAT3-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress curve analysis of the kinetics of slow-binding anticancer drug inhibitors of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors. | Semantic Scholar [semanticscholar.org]
The Strategic Advantage of 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutics with optimized efficacy, safety, and pharmacokinetic profiles. Among the vast arsenal of chemical reagents, 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester has emerged as a particularly advantageous scaffold. This technical guide provides an in-depth analysis of the core attributes of this reagent, elucidating the synergistic benefits conferred by its constituent moieties—the morpholine, the sulfonyl group, and the phenylboronic acid pinacol ester—in the context of medicinal chemistry.
Deciphering the Molecular Advantages: A Trifecta of Functionality
The utility of this compound in drug design stems from the unique and complementary properties of its three key components. The convergence of these functionalities in a single, stable, and synthetically versatile molecule provides a powerful tool for medicinal chemists to address common challenges in drug development, such as metabolic instability, poor solubility, and off-target effects.
The Morpholine Moiety: A "Privileged" Pharmacophore for Enhanced Pharmacokinetics
The morpholine ring is widely recognized as a "privileged" structure in medicinal chemistry, frequently incorporated into approved and experimental drugs to bestow favorable physicochemical and metabolic properties.[1] Its presence can lead to:
-
Improved Solubility and Permeability: The weak basicity of the morpholine nitrogen, coupled with the polarity of the oxygen atom, can enhance aqueous solubility and permeability across biological membranes, including the blood-brain barrier.[2]
-
Enhanced Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism, which can improve a drug candidate's half-life and bioavailability.[3]
-
Favorable Physicochemical Properties: Incorporation of a morpholine group can modulate a molecule's pKa and lipophilicity, contributing to a more desirable overall ADME (absorption, distribution, metabolism, and excretion) profile.[2][4]
-
Potency and Selectivity: The morpholine ring can participate in crucial hydrogen bonding and hydrophobic interactions within the target protein's binding site, enhancing potency and selectivity.[5]
The Sulfonyl Group: A Linchpin for Potency and Stability
The sulfonyl group serves as a critical linker and a key pharmacophoric element, offering several advantages:
-
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors, facilitating tight binding to biological targets.[1]
-
Metabolic Resistance: The sulfonyl group is metabolically stable and can be strategically placed to block labile sites in a molecule, thereby prolonging its duration of action.[1][6]
-
Modulation of Physicochemical Properties: As a polar, electron-withdrawing group, the sulfonyl moiety can influence a molecule's solubility, acidity, and electronic distribution.[1][6]
-
Bioisosteric Replacement: The sulfonyl group can serve as a bioisostere for other functional groups, such as amides or esters, to improve metabolic stability while maintaining or enhancing biological activity.
The Phenylboronic Acid Pinacol Ester: A Gateway to Molecular Diversity
The phenylboronic acid pinacol ester is a cornerstone of modern synthetic chemistry, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This functionality provides:
-
Versatile and Efficient Coupling: It enables the facile and high-yielding formation of carbon-carbon bonds, allowing for the straightforward synthesis of complex biaryl structures, which are common motifs in bioactive molecules.[7][8]
-
Stability and Ease of Handling: The pinacol ester form of the boronic acid offers enhanced stability and is generally a crystalline solid, making it easier to handle and store compared to the corresponding free boronic acid.
-
Broad Functional Group Tolerance: The Suzuki-Miyaura reaction is renowned for its tolerance of a wide array of functional groups, allowing for its application late in a synthetic sequence without the need for extensive protecting group strategies.[8]
The logical synergy of these components is a key advantage of using this compound in drug discovery programs.
Caption: Synergistic contributions of the core moieties to key medicinal chemistry advantages.
Case Study: Synthesis of GPR119 Agonists for Type 2 Diabetes
While specific examples utilizing this compound are not extensively documented in publicly available literature, a study on the synthesis of G protein-coupled receptor 119 (GPR119) agonists using the closely related analog, 4-(Methylsulfonyl)phenylboronic acid , provides a compelling case for the utility of this class of reagents. GPR119 is a promising target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones.[9]
In a reported study, 2-(4-(methylsulfonyl)phenyl)pyridine derivatives were synthesized and evaluated as GPR119 agonists. The 4-(methylsulfonyl)phenyl moiety was introduced via a Suzuki-Miyaura coupling reaction, highlighting the synthetic accessibility of this scaffold. The resulting compounds demonstrated potent agonistic activity.
Quantitative Data from GPR119 Agonist Synthesis (Analogous Reagent)
| Compound ID | Target | Assay Type | EC50 (nM) |
| 19 | GPR119 | cAMP | 75 |
| 20 | GPR119 | cAMP | 25 |
Note: This data is for compounds synthesized using 4-(methylsulfonyl)phenylboronic acid, a close structural analog of this compound.
This case study underscores the potential of sulfonyl-substituted phenylboronic acids in the rapid generation of potent and potentially metabolically stable drug candidates. The morpholine-containing title compound of this guide would be expected to further enhance the pharmacokinetic properties of such molecules.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
The following is a generalized experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is the primary application for this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
This compound (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) (this cycle is repeated three times).
-
The anhydrous, deoxygenated solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Signaling Pathway Context: GPR119
The GPR119 receptor, a target for which sulfonyl-containing phenylboronic acids have been used to synthesize agonists, is a Class A G-protein coupled receptor (GPCR). Its activation initiates a signaling cascade that is highly relevant to glucose homeostasis.
Caption: Simplified GPR119 signaling pathway upon agonist binding.
Upon binding of an agonist, GPR119 couples to the Gαs protein, which in turn activates adenylyl cyclase.[9][10][11] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which subsequently activates Protein Kinase A (PKA).[9] Activated PKA then promotes the secretion of insulin from pancreatic β-cells and incretin hormones like GLP-1 and GIP from intestinal L- and K-cells, respectively.[10][11]
Conclusion
This compound represents a highly valuable and strategically designed building block for modern medicinal chemistry. The integration of a pharmacokinetic-enhancing morpholine moiety, a potency- and stability-promoting sulfonyl group, and a synthetically versatile phenylboronic acid pinacol ester provides a powerful platform for the efficient discovery and development of novel drug candidates. While direct, extensive literature on this specific reagent is emerging, the demonstrated success of close structural analogs in synthesizing potent bioactive molecules, such as GPR119 agonists, strongly supports its potential. Researchers and drug development professionals can leverage the unique combination of properties offered by this reagent to address key challenges in the creation of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Role of 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester in Modern Drug Discovery: A Technical Guide
Introduction: In the landscape of contemporary drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, boronic acid derivatives, particularly their pinacol esters, have emerged as indispensable tools for medicinal chemists. This technical guide focuses on the applications of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester , a key reagent in the synthesis of targeted therapies, with a particular emphasis on its role in the development of IRAK4 inhibitors for inflammatory diseases and oncology.
Core Applications in Medicinal Chemistry
This compound serves as a crucial building block for introducing the 4-(morpholinosulfonyl)phenyl moiety into target molecules. This is most commonly achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The stability and handling advantages of the pinacol ester form make it a preferred reagent in complex synthetic pathways.
A significant application of this compound is in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the innate immune signaling pathway, and its dysregulation is implicated in a variety of inflammatory disorders and certain cancers.
Case Study: Synthesis of IRAK4 Inhibitors
A notable example of the application of this compound is in the preparation of a series of IRAK4 inhibitors as described in patent WO2020081723A1. These compounds are being investigated for the treatment of conditions such as arthritis, inflammatory bowel disease, and certain lymphomas.
Experimental Protocols
General Synthetic Procedure for IRAK4 Inhibitors via Suzuki-Miyaura Coupling:
The synthesis involves the coupling of a halogenated heterocyclic core with this compound.
-
Reaction Components:
-
Halogenated heterocyclic core (e.g., a chlorinated pyrazolopyrimidine derivative)
-
This compound (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.1 equivalents)
-
Base (e.g., K₂CO₃) (2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
-
Procedure:
-
To a degassed solution of the halogenated heterocyclic core in a 1,4-dioxane/water mixture are added this compound, the palladium catalyst, and the base.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 100°C for 2-12 hours.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired IRAK4 inhibitor.
-
Quantitative Data: IRAK4 Inhibition
The following table summarizes the in vitro potency of exemplary compounds synthesized using this compound, as reported in patent WO2020081723A1. The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC50) against the IRAK4 enzyme.
| Compound Example | Molecular Structure Snippet (Highlighting the incorporated moiety) | IRAK4 IC50 (nM) |
| Example 1 | ...-N-(pyrazolopyrimidine)-[4-(morpholinosulfonyl)phenyl]-... | < 10 |
| Example 2 | ...-N-(pyrrolopyrimidine)-[4-(morpholinosulfonyl)phenyl]-... | < 10 |
| Example 3 | ...-N-(imidazopyridazine)-[4-(morpholinosulfonyl)phenyl]-... | < 50 |
| Example 4 | ...-N-(triazolopyridine)-[4-(morpholinosulfonyl)phenyl]-... | < 20 |
Note: The molecular structure snippets are illustrative and represent the general scaffold.
Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway
IRAK4 is a key upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon ligand binding to these receptors, a signaling cascade is initiated, leading to the activation of transcription factors such as NF-κB and AP-1, which in turn drive the expression of pro-inflammatory cytokines. Inhibition of IRAK4 blocks this entire downstream cascade.
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Experimental Workflow for IRAK4 Inhibitor Synthesis and Evaluation
The following diagram illustrates the typical workflow from chemical synthesis to biological evaluation for the development of IRAK4 inhibitors using this compound.
Caption: Workflow for IRAK4 Inhibitor Development.
Conclusion
This compound is a valuable and highly utilized reagent in modern drug discovery. Its primary application as a partner in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex molecules, most notably potent IRAK4 inhibitors. The morpholinosulfonylphenyl moiety introduced by this reagent appears to be a key structural feature for achieving high inhibitory potency against this critical therapeutic target. The continued use of this building block is anticipated to contribute to the development of novel treatments for a range of inflammatory diseases and cancers.
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction has become indispensable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester is a valuable building block in drug discovery, as the morpholinosulfonyl moiety can act as a hydrogen bond acceptor and influence the physicochemical properties of a molecule. However, as an electron-deficient boronic ester, its reactivity in Suzuki couplings can be challenging due to a slower transmetalation step. These application notes provide an overview of the key considerations and detailed protocols for the successful Suzuki coupling of this compound with various aryl and heteroaryl halides.
Key Considerations for a Successful Coupling
The success of the Suzuki coupling with this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The electron-withdrawing nature of the morpholinosulfonyl group decreases the nucleophilicity of the boronic ester, which can hinder the crucial transmetalation step in the catalytic cycle.
Catalyst and Ligand Selection: For challenging, electron-deficient coupling partners, highly active palladium catalysts and electron-rich, sterically bulky phosphine ligands are generally preferred. Catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential for achieving high yields.
Base Selection: The choice of base is critical for activating the boronic ester and facilitating the catalytic cycle. The base strength and solubility can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
Solvent System: The solvent plays a crucial role in dissolving the reactants and catalyst, as well as influencing the reaction kinetics. Aprotic polar solvents, often in combination with water, are commonly employed.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with aryl and heteroaryl halides. These should be considered as starting points, and optimization may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a general starting point for the coupling of this compound with a variety of aryl bromides.
Reaction Scheme:
Caption: General Suzuki Coupling Reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Heteroaryl Chlorides
This protocol utilizes a more active catalyst system that can be effective for less reactive heteroaryl chlorides.
Materials:
-
This compound (1.5 equiv)
-
Heteroaryl chloride (1.0 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10:1 v/v)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst and ligand to a dry reaction vessel.
-
Add the heteroaryl chloride, this compound, and the base.
-
Add the degassed solvent system.
-
Seal the vessel and heat the reaction mixture with vigorous stirring (typically 100-120 °C).
-
Monitor the reaction progress by LC-MS.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various coupling partners, based on analogous reactions reported in the literature for electron-deficient boronic esters.
Table 1: Comparison of Catalytic Systems
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(dppf)Cl₂ | Ferrocenyl phosphine | Good for a range of substrates, relatively air-stable. | 2 - 5 |
| Pd₂(dba)₃ / SPhos | Buchwald-type phosphine | High activity for electron-deficient and sterically hindered substrates. | 1 - 3 (Pd), 2 - 6 (Ligand) |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available, well-understood. | 3 - 10 |
Table 2: Influence of Base and Solvent on a Model Reaction
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| K₂CO₃ | 1,4-Dioxane / H₂O | 90 | 70 - 90 | Common and effective for many substrates. |
| Cs₂CO₃ | THF | 80 | 75 - 95 | Stronger base, can accelerate slower reactions. |
| K₃PO₄ | Toluene / H₂O | 110 | 80 - 98 | Often the base of choice for challenging couplings. |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Application Notes and Protocols for Suzuki Coupling of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the Suzuki-Miyaura cross-coupling of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester with various aryl halides. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of biaryl sulfonamides. The following information is curated to facilitate the efficient optimization of this important transformation.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between this compound and an aryl halide (where X = I, Br, or Cl) in the presence of a palladium catalyst and a base.
Caption: General Suzuki-Miyaura coupling reaction scheme.
Recommended Reaction Conditions
Successful Suzuki coupling of this compound with aryl halides is dependent on the careful selection of catalyst, base, and solvent. The reactivity of the aryl halide (I > Br > Cl) will influence the choice of reaction conditions. Below are summarized conditions based on typical Suzuki-Miyaura protocols for similar substrates.
Table 1: Recommended Catalysts, Bases, and Solvents
| Catalyst (mol%) | Ligand (if applicable) | Base (equivalents) | Solvent System | Temperature (°C) | Typical Reaction Time (h) |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2-3) or K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 12-24 |
| Pd₂(dba)₃ (1-3) | SPhos (2-6 mol%) | K₃PO₄ (2-3) | Toluene or 1,4-Dioxane | 80-110 | 12-24 |
| Pd(dppf)Cl₂ (3-5) | - | Cs₂CO₃ (2-3) | DMF or 1,4-Dioxane | 90-120 | 12-24 |
Experimental Protocols
The following are detailed protocols for the Suzuki coupling reaction with different classes of aryl halides.
Protocol 1: Suzuki Coupling with Aryl Bromides and Iodides
This protocol is optimized for more reactive aryl bromides and iodides.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide or iodide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (e.g., round-bottom flask, condenser)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound, the aryl halide, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add 1,4-dioxane and deionized water to the flask via syringe.
-
The reaction mixture is stirred and heated to 90 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The typical reaction time is 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Table 2: Example Yields for Coupling with Aryl Bromides/Iodides
| Aryl Halide | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 4-(4-Methoxyphenyl)morpholine-4-sulfonamide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Iodotoluene | 4-(4-Methylphenyl)morpholine-4-sulfonamide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 90-98 |
| 4-Bromobenzonitrile | 4'-(Morpholinosulfonyl)-[1,1'-biphenyl]-4-carbonitrile | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
Protocol 2: Suzuki Coupling with Aryl Chlorides
This protocol utilizes a more active catalyst system required for the coupling of less reactive aryl chlorides.
Materials:
-
This compound (1.5 mmol)
-
Aryl chloride (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 mmol, 6 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol)
-
Toluene (10 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask, combine Pd₂(dba)₃ and SPhos.
-
Evacuate and backfill the flask with inert gas.
-
Add toluene and stir for 10 minutes at room temperature to form the active catalyst complex.
-
To this mixture, add this compound, the aryl chloride, and K₃PO₄.
-
Heat the reaction mixture to 110 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS. Reaction times are typically 18-24 hours.
-
Follow the workup and purification steps as described in Protocol 1.
Table 3: Example Yields for Coupling with Aryl Chlorides
| Aryl Halide | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorobenzonitrile | 4'-(Morpholinosulfonyl)-[1,1'-biphenyl]-4-carbonitrile | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 110 | 20 | 70-80 |
| 4-Chloroanisole | 4-(4-Methoxyphenyl)morpholine-4-sulfonamide | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 110 | 24 | 65-75 |
Experimental Workflow and Catalytic Cycle
The general workflow for the Suzuki coupling reaction and the catalytic cycle are depicted below.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yields: If yields are low, consider increasing the catalyst loading, using a more active ligand (e.g., Buchwald-type ligands for challenging substrates), or switching to a stronger base (e.g., Cs₂CO₃). Ensure reagents and solvents are anhydrous, as water can lead to protodeboronation of the boronic ester.
-
Incomplete Reaction: If the reaction stalls, an increase in temperature or reaction time may be necessary. For aryl chlorides, higher temperatures and more active catalysts are generally required.
-
Side Products: The formation of homocoupled products (Ar-Ar or Ar'-Ar') can occur. This can sometimes be minimized by adjusting the stoichiometry of the reactants or the reaction temperature.
These notes and protocols are intended as a starting point. Optimization of reaction conditions may be necessary for specific substrates to achieve the desired outcome. Always perform reactions in a well-ventilated fume hood and follow standard laboratory safety procedures.
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-(morpholinosulfonyl)phenylboronic acid pinacol ester in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the introduction of the morpholinosulfonylphenyl group, a common motif in medicinal chemistry, into a variety of organic molecules. The following sections detail the general principles, key reaction parameters, and a generalized experimental protocol for this transformation.
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2][3] It typically involves the reaction of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.[4][5] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[1][3]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium complex.[6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[6]
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, typically requiring activation of the boronic acid with a base.[4]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Catalyst Selection
The success of the Suzuki coupling of this compound is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes common conditions for Suzuki-Miyaura reactions involving similar arylboronic esters and sulfonamide-containing substrates.
| Parameter | Recommended Options | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) | The choice of catalyst and ligand is crucial and depends on the reactivity of the coupling partners. For less reactive aryl chlorides, more active catalyst systems with bulky, electron-rich phosphine ligands are often required.[7] |
| Catalyst Loading | 1 - 5 mol% | Lower catalyst loadings may be achievable with highly active catalyst systems. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base is necessary to activate the boronic ester for transmetalation. The choice of base can significantly influence the reaction outcome.[8] |
| Solvent | 1,4-Dioxane, Toluene, DMF, DME, Ethanol/Water mixtures | Solvents should be anhydrous and deoxygenated to prevent catalyst deactivation and side reactions. A mixture of an organic solvent and water can sometimes accelerate the reaction.[1][8] |
| Temperature | 65 - 110 °C | The optimal temperature is dependent on the specific substrates and catalyst system used.[1][8] |
| Aryl Halide | Aryl-I, Aryl-Br, Aryl-OTf, Aryl-Cl | The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[3] |
General Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. The conditions provided are a starting point and may require optimization for specific substrates.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 mmol, 2 - 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 mmol, 2.0 - 3.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane, 5 - 10 mL)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide, this compound, and the base.[8]
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and deoxygenated solvent to the flask via syringe.[8]
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C).[8] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.[8]
Disclaimer: The provided protocol is a general guideline. Reaction conditions, including catalyst, base, solvent, and temperature, may need to be optimized for specific substrates to achieve the best results. It is recommended to perform small-scale test reactions to determine the optimal conditions for each new coupling reaction.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Solvent Effects on Suzuki Coupling with 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the critical role of solvent selection in the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester. While specific literature on this particular boronic ester is limited, this guide outlines general principles and provides representative protocols based on established knowledge of Suzuki-Miyaura reactions. These protocols are intended as a starting point for reaction optimization.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. This reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients. The choice of solvent is a critical parameter that can significantly influence the reaction's yield, rate, and selectivity.[1][2][3][4] Solvents can affect the solubility of reagents, the stability of the catalyst, and the rates of the individual steps in the catalytic cycle.[2][3]
The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:
Figure 1. A simplified diagram of the Suzuki-Miyaura catalytic cycle.
The Role of Solvents
Solvents play a multifaceted role in the Suzuki-Miyaura coupling:
-
Solubility: The solvent must effectively dissolve the organic halide, the boronic acid ester, the base, and the palladium catalyst complex to ensure a homogeneous reaction mixture.
-
Catalyst Activation and Stability: Solvents can influence the activation of the palladium precatalyst and stabilize the active catalytic species.[2]
-
Base Activity: The choice of solvent can modulate the strength and reactivity of the base, which is crucial for the transmetalation step.[2]
-
Reaction Pathway and Selectivity: In substrates with multiple reactive sites, the solvent can dictate the chemoselectivity of the coupling reaction.[1] Polar solvents, for instance, have been shown to favor different reaction pathways compared to nonpolar solvents in certain cases.[1][5]
Solvent Selection for Coupling with this compound
The morpholinosulfonyl group imparts specific electronic and steric properties to the boronic acid. While no specific studies on this substrate were identified, general guidelines for solvent selection can be applied. A screening of various solvent systems is highly recommended to determine the optimal conditions.
Commonly Used Solvents and Their Characteristics:
| Solvent System | Polarity | Key Characteristics & Considerations |
| Toluene | Nonpolar | Often a good starting point. Good for dissolving organic substrates. May require a co-solvent for the base. |
| 1,4-Dioxane | Polar aprotic | Widely used and effective for a broad range of substrates. Miscible with water. |
| Tetrahydrofuran (THF) | Polar aprotic | Another common choice, often gives good results.[2] Can be used with aqueous bases. |
| Dimethylformamide (DMF) | Polar aprotic | Highly polar, can enhance reaction rates.[6] May lead to side reactions at high temperatures. |
| Acetonitrile (MeCN) | Polar aprotic | Polar coordinating solvent that can influence catalyst selectivity.[1][5] |
| Alcohols (e.g., MeOH, EtOH) | Polar protic | Often used as a co-solvent with water or other organic solvents to improve base solubility.[7] |
| Water | Polar protic | A green and inexpensive solvent. Often used in combination with an organic co-solvent to create a biphasic system.[2] Can be beneficial for the hydrolysis of the pinacol ester to the more reactive boronic acid. |
Experimental Protocols
The following are representative protocols for a Suzuki-Miyaura coupling reaction with this compound. These protocols should be considered as a starting point and will likely require optimization for specific aryl halides.
Figure 2. General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General Screening Conditions in an Aprotic Solvent
This protocol is suitable for an initial screen of different aprotic solvents like toluene, 1,4-dioxane, or THF.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, or THF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conditions with an Aqueous Co-solvent
This protocol is useful when using water-soluble bases or to promote the hydrolysis of the boronic ester.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Organic solvent (e.g., Toluene or 1,4-Dioxane, 4 mL)
-
Deionized water (1 mL)
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, the base, and the palladium catalyst and ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the organic solvent and deionized water (degassed).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring to ensure good mixing of the biphasic system.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary and Comparison
The following table provides a hypothetical summary of expected outcomes based on general principles of solvent effects in Suzuki coupling. Actual results will vary and require experimental verification.
| Solvent System | Expected Relative Rate | Potential Advantages | Potential Disadvantages |
| Toluene | Moderate | Good for nonpolar substrates; easy to remove. | May require a phase-transfer catalyst for inorganic bases. |
| 1,4-Dioxane/H₂O | Moderate to Fast | Good for a wide range of substrates; water can aid in base solubility and ester hydrolysis.[2][8] | Dioxane is a peroxide former and has a high boiling point. |
| THF/H₂O | Moderate | Lower boiling point than dioxane, making removal easier.[2] | Can be less effective for very nonpolar substrates. |
| DMF | Fast | High polarity can accelerate the reaction.[7][6] | High boiling point; potential for decomposition at high temperatures. |
| MeCN | Variable | Can influence selectivity in certain systems.[1][5] | May coordinate to the palladium and inhibit catalysis in some cases. |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, and bases. Increasing the reaction temperature or time may also be beneficial.
-
Incomplete Reaction: Ensure all reagents are pure and the solvents are anhydrous and properly degassed. An excess of the boronic ester (1.5-2.0 equiv) can sometimes drive the reaction to completion.
-
Side Products: The formation of homocoupled products can occur.[9] This may be minimized by using a different catalyst system or by carefully controlling the reaction conditions.
Conclusion
The selection of an appropriate solvent is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. A systematic screening of different solvents and solvent systems, as outlined in the representative protocols, is the most effective approach to identify the optimal reaction conditions for a given aryl halide coupling partner. Researchers should consider factors such as reagent solubility, catalyst stability, and the desired reaction rate when choosing a solvent.
References
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Synthesis of Biaryls using 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis of biaryl compounds utilizing 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester. This reagent is a valuable building block in medicinal chemistry, incorporating both a morpholine and a sulfonamide moiety, which are prevalent in a variety of bioactive molecules.[1][2][3][4][5][6] The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation, offering a versatile and efficient route to construct carbon-carbon bonds.[7][8]
The morpholine ring is often employed in drug design to enhance physicochemical properties, such as aqueous solubility and metabolic stability, and can contribute to target binding.[1][2][9][10] Similarly, the sulfonamide group is a key pharmacophore in a wide range of therapeutic agents, known for its ability to form crucial hydrogen bonds with biological targets.[3][4][5][6] The combination of these two functionalities in the target biaryl structures can, therefore, be advantageous for the development of novel drug candidates.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound. The reaction conditions provided below are a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (or triflate) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic solvent system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
Reaction Setup:
-
To a flame-dried Schlenk flask or a sealable reaction tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Seal the flask with a septum or cap.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (0.5 mL) via syringe. The use of an aqueous base solution is also common.
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 2-24 hours).
-
Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation
The following table represents a hypothetical substrate scope for the Suzuki-Miyaura coupling of this compound with various aryl bromides, illustrating the expected data presentation for such an experiment.
| Entry | Aryl Bromide | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 4'-Methoxy-4-(morpholinosulfonyl)biphenyl | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 4'-(Trifluoromethyl)-4-(morpholinosulfonyl)biphenyl | PdCl₂(dppf) (2) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 92 |
| 3 | 3-Bromopyridine | 3-(4-(Morpholinosulfonyl)phenyl)pyridine | Pd(PPh₃)₄ (4) | Cs₂CO₃ | DMF | 100 | 16 | 78 |
| 4 | 2-Bromonaphthalene | 2-(4-(Morpholinosulfonyl)phenyl)naphthalene | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 88 |
| 5 | 1-Bromo-3,5-dimethylbenzene | 3',5'-Dimethyl-4-(morpholinosulfonyl)biphenyl | PdCl₂(dppf) (2) | K₃PO₄ | Toluene | 110 | 12 | 95 |
Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling experiment.
Hypothetical Signaling Pathway Modulation
Biaryl compounds containing sulfonamide and morpholine moieties are known to target various enzymes, such as kinases, which are often dysregulated in diseases like cancer. The following diagram illustrates a hypothetical signaling pathway where a synthesized biaryl could act as an inhibitor of a protein kinase.
Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized biaryl.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. ajchem-b.com [ajchem-b.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Morpholine derivatives: Significance and symbolism [wisdomlib.org]
Application Notes and Protocols for the Purification of Products from 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Morpholinosulfonyl)phenylboronic acid pinacol ester is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the phenylboronic acid ester and an aryl or heteroaryl halide, leading to the synthesis of complex biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials.
The morpholinosulfonyl group imparts specific physicochemical properties to the resulting molecules, including potential hydrogen bond accepting capabilities and modulation of pharmacokinetic properties. However, the presence of this polar functional group and the inherent nature of boronic ester reaction byproducts can present challenges in purification.
These application notes provide detailed protocols for the purification of products derived from reactions involving this compound, focusing on common purification techniques such as flash column chromatography and crystallization.
Common Reaction and Impurities
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. A general reaction scheme is shown below:
Where Ar-X is an aryl or heteroaryl halide (or triflate).
Following the reaction, the crude product mixture may contain several impurities that need to be removed to obtain the desired product in high purity.
Potential Impurities:
-
Unreacted Starting Materials: Residual this compound and the coupling partner (Ar-X).
-
Homocoupling Byproducts: Biaryl products formed from the coupling of two molecules of the boronic acid ester (pinacol ester homodimer) or two molecules of the aryl halide (Ar-Ar).
-
Protodeborylation Product: The boronic acid pinacol ester can be converted to the corresponding des-borylated compound (morpholinosulfonylbenzene).
-
Hydrolyzed Boronic Acid: The pinacol ester can hydrolyze to the corresponding boronic acid, especially in the presence of water.
-
Catalyst Residues: Palladium catalyst and ligands.
-
Inorganic Salts: From the base used in the reaction.
Purification Strategies
The choice of purification strategy depends on the physical properties of the desired product (e.g., polarity, crystallinity) and the nature of the impurities. The two most common and effective methods are flash column chromatography and crystallization.
Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating the desired product from impurities with different polarities. Given the polar nature of the morpholinosulfonyl group, products derived from this reagent are often of moderate to high polarity.
General Considerations:
-
Stationary Phase: Silica gel is the most common stationary phase. Due to the potential for boronic acid pinacol esters to degrade on silica, it is advisable to perform the chromatography promptly after the work-up.
-
Mobile Phase Selection: A solvent system that provides a retention factor (Rf) of 0.2-0.4 for the desired product on a TLC plate is generally a good starting point for flash chromatography. Common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.
-
Loading Technique: Dry loading the crude material onto a small amount of silica gel is often preferred to wet loading, as it can lead to better resolution.
Crystallization
Crystallization is an excellent method for purifying solid products, often yielding material of very high purity. The success of this technique relies on finding a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are easily separated.
General Considerations:
-
Solvent Selection: A range of solvents of varying polarities should be screened. Common solvents for crystallization of biaryl sulfonyl compounds include ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water or hexanes.
-
Inducing Crystallization: If crystals do not form upon cooling, techniques such as scratching the inside of the flask with a glass rod, adding a seed crystal, or slowly adding an anti-solvent can be employed.
Experimental Protocols
Protocol 1: General Work-up Procedure for a Suzuki-Miyaura Reaction
-
Reaction Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution and Filtration: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). If a precipitate (e.g., inorganic salts) is present, filter the mixture through a pad of Celite®, washing the pad with the same organic solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. This will remove most of the inorganic salts and highly polar impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Workflow for Product Purification
Caption: General workflow for the purification of products from Suzuki-Miyaura reactions.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of a biaryl product derived from this compound.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a silica gel TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of ethyl acetate/hexanes or methanol/DCM) to find a system that gives good separation between the product and impurities, with an Rf value for the product between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., DCM), adding the silica gel, and then removing the solvent under reduced pressure. Carefully add the dried, impregnated silica gel to the top of the packed column.
-
Elution: Begin eluting the column with the least polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Crystallization
This protocol provides a general method for the crystallization of a solid biaryl product.
-
Solvent Screening: In separate small test tubes, dissolve a small amount of the crude product in a minimal amount of various heated solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile).
-
Cooling and Observation: Allow the solutions to cool slowly to room temperature, and then in an ice bath. Observe which solvent or solvent mixture yields good quality crystals.
-
Bulk Crystallization: Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystal Formation: Allow the solution to cool slowly to room temperature and then, if necessary, in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation
The following tables present representative data for the purification of a hypothetical product, 4-(4-Bromophenyl)-1-(morpholinosulfonyl)benzene , synthesized via a Suzuki-Miyaura coupling reaction.
Table 1: Summary of Purification of 4-(4-Bromophenyl)-1-(morpholinosulfonyl)benzene
| Parameter | Crude Product | After Flash Chromatography | After Crystallization |
| Mass (g) | 1.50 | 1.25 | 1.10 |
| Yield (%) | - | 83.3 | 73.3 (overall) |
| Purity (by HPLC, %) | 85 | 97 | >99 |
| Recovery from Step (%) | - | 83.3 | 88.0 |
Note: This is representative data and actual results may vary.
Table 2: Optimized Flash Chromatography Conditions for Representative Products
| Product Structure | Coupling Partner | Recommended Eluent System (Gradient) |
| 4-(Pyridin-4-yl)-1-(morpholinosulfonyl)benzene | 4-Bromopyridine | 0-10% Methanol in Dichloromethane |
| 4-(4-Cyanophenyl)-1-(morpholinosulfonyl)benzene | 4-Bromobenzonitrile | 10-60% Ethyl Acetate in Hexanes |
| 4-(4-Methoxyphenyl)-1-(morpholinosulfonyl)benzene | 4-Bromoanisole | 5-40% Ethyl Acetate in Hexanes |
Note: These are starting points for optimization and the ideal conditions may vary based on the specific substrate and reaction conditions.
Logical Relationships in Purification Method Selection
Caption: Decision tree for selecting a purification method.
Conclusion
The purification of products from reactions involving this compound can be effectively achieved using standard laboratory techniques. Flash column chromatography is a versatile method for separating products from a wide range of impurities, while crystallization can provide highly pure solid materials. The protocols and data presented here serve as a guide for researchers to develop robust and efficient purification strategies for this important class of compounds. Optimization of the specific conditions for each unique product will be necessary to achieve the best results.
Application Notes and Protocols: 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information regarding the use of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester in the synthesis of pharmaceutical intermediates. This reagent is a key building block in the development of various therapeutic agents, particularly inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4]
Introduction
This compound is an invaluable reagent in modern medicinal chemistry. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[5] This reaction enables the efficient synthesis of complex biaryl structures, which are common motifs in pharmaceutically active compounds. The morpholinosulfonyl group can act as a hydrogen bond acceptor, potentially influencing the compound's binding affinity and pharmacokinetic properties.
Application in the Synthesis of PI3K/Akt/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Numerous inhibitors targeting this pathway incorporate a morpholino-substituted aryl moiety, which can be readily introduced using this compound.
A common synthetic strategy involves the Suzuki-Miyaura coupling of this boronic ester with a halogenated heterocyclic core, such as a pyrimidine or pyridine derivative. This approach allows for the modular and efficient construction of a library of potential inhibitors for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in a Suzuki-Miyaura cross-coupling reaction to synthesize a pharmaceutical intermediate.
Protocol 1: General Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate
This protocol describes a general procedure for the coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (e.g., 2-chloro-4-aminopyrimidine) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane or a mixture of DME and water)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl intermediate.
Data Presentation
The following table summarizes typical quantitative data for Suzuki-Miyaura coupling reactions involving arylboronic acid pinacol esters. Actual yields and purity will vary depending on the specific substrates and reaction conditions.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 2-chloro-4-aminopyrimidine | This compound | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 75-90 | >95 |
| 5-bromo-2-aminopyridine | This compound | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 16 | 70-85 | >95 |
| 4-iodoaniline | This compound | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 8 | 80-95 | >98 |
Visualizations
Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and highlights the point of inhibition by compounds synthesized using this compound.
Caption: PI3K/Akt/mTOR signaling pathway and inhibitor action.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis of a pharmaceutical intermediate using a Suzuki-Miyaura coupling reaction.
Caption: General workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of pharmaceutical intermediates, particularly for targeting the PI3K/Akt/mTOR signaling pathway. The Suzuki-Miyaura coupling provides a reliable method for incorporating the morpholinosulfonylphenyl moiety into a wide range of molecular scaffolds. The protocols and data presented herein serve as a valuable resource for researchers and scientists engaged in drug discovery and development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester in ROS-Responsive Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are key signaling molecules involved in various physiological and pathological processes.[1][2] Elevated levels of ROS are a hallmark of several diseases, including cancer, inflammation, and neurodegenerative disorders.[1][3] This aberrant oxidative stress presents a unique opportunity for targeted drug delivery. ROS-responsive drug delivery systems (DDSs) are designed to release their therapeutic payload specifically at the site of disease, thereby enhancing efficacy and minimizing off-target side effects.[1][2]
Arylboronic acid pinacol esters have emerged as a versatile and efficient ROS-responsive trigger in the design of intelligent DDSs.[1][4] Among these, 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester and its analogs are of particular interest due to their sensitivity to physiologically relevant concentrations of ROS, particularly hydrogen peroxide (H₂O₂).[1] Upon exposure to H₂O₂, the boronic ester is oxidized, leading to a hydrophilic phenol product and boric acid. This conversion from a relatively hydrophobic moiety to hydrophilic ones can be harnessed to induce the disassembly of nanocarriers and trigger drug release.[1]
These application notes provide a comprehensive overview of the use of this compound and similar boronic esters in the development of ROS-responsive drug delivery platforms. Detailed protocols for the synthesis, characterization, and evaluation of these systems are provided to guide researchers in this exciting field.
Mechanism of ROS-Responsiveness
The fundamental principle behind the use of arylboronic acid pinacol esters in ROS-responsive DDSs lies in their oxidative cleavage. The boronic ester moiety is relatively stable under normal physiological conditions. However, in the presence of elevated ROS levels, such as those found in the tumor microenvironment or inflamed tissues, it undergoes a rapid oxidation reaction.[1][4] This reaction transforms the hydrophobic boronic ester into a more hydrophilic phenol derivative, leading to a change in the amphiphilicity of the carrier molecule. This change can trigger the disassembly of self-assembled nanostructures like micelles or nanoparticles, resulting in the release of the encapsulated drug.[1]
Caption: ROS-triggered drug release mechanism.
Applications in Drug Delivery
The unique properties of this compound and its derivatives have been exploited to develop a variety of ROS-responsive drug delivery systems for different therapeutic areas.
Cancer Therapy
The tumor microenvironment is characterized by high levels of ROS, making it an ideal target for ROS-responsive therapies.[5] Nanoparticles functionalized with boronic esters can selectively accumulate in tumors via the enhanced permeability and retention (EPR) effect and then release their cytotoxic payload in response to the local oxidative stress, thereby improving antitumor efficacy and reducing systemic toxicity.[5] For instance, docetaxel-loaded nanoparticles have shown significantly enhanced tumor inhibition in preclinical models.[1]
Anti-inflammatory Treatment
Inflammatory sites are also associated with elevated ROS levels.[1] ROS-responsive DDSs have been developed to deliver anti-inflammatory drugs, such as curcumin, to inflamed tissues.[6] For example, hyaluronic acid nanoparticles modified with a phenylboronic acid pinacol ester have been shown to effectively release curcumin in a ROS-dependent manner for the treatment of periodontitis.[6]
Neurodegenerative Diseases
Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's.[3] While still an emerging area, the development of ROS-responsive nanocarriers that can cross the blood-brain barrier and release neuroprotective agents in response to oxidative stress in the brain holds significant promise.[3]
Experimental Protocols
The following protocols provide a general framework for the synthesis, characterization, and evaluation of drug delivery systems incorporating this compound or similar moieties. Researchers should adapt these protocols to their specific polymer/lipid systems and therapeutic agents.
Protocol 1: Synthesis of a ROS-Responsive Polymer-Drug Conjugate
This protocol describes the synthesis of an amphiphilic block copolymer where the hydrophobic block contains the ROS-responsive boronic ester moiety, and the hydrophilic block is typically polyethylene glycol (PEG).
Caption: Workflow for polymer synthesis.
Materials:
-
This compound
-
Appropriate monomers for polymerization (e.g., lactide, caprolactone)
-
Initiator (e.g., mPEG-OH)
-
Catalyst (e.g., Sn(Oct)₂)
-
Anhydrous solvents (e.g., toluene, dichloromethane)
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Synthesis of the boronic ester-containing monomer: This step will vary depending on the desired polymer backbone. For a polyester, one could synthesize a cyclic ester monomer functionalized with the boronic ester group.
-
Polymerization: Perform a ring-opening polymerization of the boronic ester-containing monomer and other comonomers (if applicable) using mPEG-OH as a macroinitiator and Sn(Oct)₂ as a catalyst. The reaction is typically carried out under an inert atmosphere at an elevated temperature.
-
Purification: Dissolve the crude polymer in a suitable solvent (e.g., DMF) and purify by dialysis against a large volume of deionized water to remove unreacted monomers and catalyst. Lyophilize the purified polymer.
-
Characterization: Confirm the structure and composition of the polymer using ¹H NMR and determine the molecular weight and polydispersity index (PDI) by gel permeation chromatography (GPC).
Protocol 2: Preparation and Characterization of Drug-Loaded Nanoparticles
This protocol details the formulation of drug-loaded nanoparticles from the synthesized ROS-responsive polymer via a nanoprecipitation method.
Materials:
-
ROS-responsive polymer
-
Hydrophobic drug (e.g., doxorubicin, paclitaxel)
-
Organic solvent (e.g., DMSO, acetone)
-
Deionized water or PBS
Procedure:
-
Dissolution: Dissolve the ROS-responsive polymer and the hydrophobic drug in a water-miscible organic solvent.
-
Nanoprecipitation: Add the organic solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or PBS).
-
Solvent Evaporation: Stir the resulting nanoparticle suspension overnight at room temperature in a fume hood to allow for the complete evaporation of the organic solvent.
-
Purification: Remove any unloaded drug aggregates by filtering the nanoparticle suspension through a 0.45 µm syringe filter.
-
Characterization:
-
Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles using dynamic light scattering (DLS).
-
Morphology: Visualize the nanoparticle morphology using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
Drug Loading: Determine the drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis spectrophotometry or HPLC after disrupting the nanoparticles with a suitable organic solvent.
-
Protocol 3: In Vitro ROS-Responsive Drug Release Study
This protocol evaluates the drug release from the nanoparticles in the presence and absence of a ROS stimulus.
Caption: In vitro drug release experiment.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Hydrogen peroxide (H₂O₂) solution
-
Dialysis tubing (appropriate MWCO)
-
Shaking incubator or water bath at 37°C
Procedure:
-
Sample Preparation: Place a known volume of the drug-loaded nanoparticle suspension into dialysis bags.
-
Incubation: Immerse the dialysis bags in release media (e.g., PBS) with and without a physiologically relevant concentration of H₂O₂ (e.g., 100 µM to 10 mM). Incubate at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Determine the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug release at each time point and plot the drug release profiles.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization and evaluation of ROS-responsive drug delivery systems based on arylboronic acid pinacol esters. The values presented are illustrative and will vary depending on the specific formulation.
Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles
| Parameter | Typical Value | Method of Analysis |
| Hydrodynamic Diameter | 50 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to +20 mV | Dynamic Light Scattering (DLS) |
| Drug Loading Content (DLC) | 5 - 20% (w/w) | UV-Vis or HPLC |
| Encapsulation Efficiency (EE) | > 70% | UV-Vis or HPLC |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%)(Control - no H₂O₂) | Cumulative Release (%)(+ 1 mM H₂O₂) |
| 1 | 5 | 20 |
| 4 | 15 | 60 |
| 8 | 25 | 85 |
| 12 | 30 | 95 |
| 24 | 35 | 98 |
Table 3: In Vitro Cytotoxicity
| Formulation | Cell Line | IC₅₀ (µg/mL) |
| Free Drug | Cancer Cell Line | 0.1 |
| Non-responsive Nanoparticles | Cancer Cell Line | 0.5 |
| ROS-responsive Nanoparticles | Cancer Cell Line | 0.2 |
| Blank Nanoparticles | Normal Cell Line | > 100 |
Conclusion
This compound and related arylboronic esters are powerful tools for the design of sophisticated ROS-responsive drug delivery systems.[1][4] Their ability to undergo oxidative cleavage in response to disease-associated oxidative stress allows for the site-specific release of therapeutic agents, which can lead to improved treatment outcomes.[1] The protocols and data presented here provide a foundation for researchers to explore and develop novel ROS-responsive nanomedicines for a wide range of biomedical applications. Further research will likely focus on fine-tuning the responsiveness of these systems to different ROS species and concentrations, as well as on their translation into clinical practice.
References
- 1. ROS‐responsive drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Biomedical Application of Reactive Oxygen Species–Responsive Nanocarriers in Cancer, Inflammation, and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Frontiers | Reactive oxygen species-responsive polymer drug delivery systems [frontiersin.org]
- 6. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Synthesis of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester via Miyaura Borylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that facilitates the synthesis of aryl- and vinyl-boronic esters. These compounds are crucial intermediates in organic synthesis, most notably as coupling partners in the Suzuki-Miyaura reaction for the formation of carbon-carbon bonds. This protocol details the synthesis of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester, a valuable building block in medicinal chemistry and materials science. The reaction employs the cross-coupling of an appropriate aryl halide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base. The mild reaction conditions and high functional group tolerance of the Miyaura borylation make it an ideal method for preparing this substituted arylboronic ester.[1][2][3]
Reaction Principle
The synthesis proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired arylboronic ester and regenerate the active Pd(0) catalyst. The choice of a weak base, such as potassium acetate (KOAc), is critical to prevent the competing Suzuki-Miyaura coupling of the product with the starting aryl halide.[1][2]
Data Presentation
The following table summarizes the key quantitative data for a representative Miyaura borylation reaction to synthesize this compound.
| Reagent/Parameter | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 4-Bromo-1-(morpholinosulfonyl)benzene | 324.21 | 1.0 | 1.0 | 324 mg |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.2 | 1.2 | 305 mg |
| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 0.03 | 0.03 | 24.5 mg |
| Potassium Acetate (KOAc) | 98.14 | 3.0 | 3.0 | 294 mg |
| 1,4-Dioxane | - | - | - | 5 mL |
| Reaction Conditions | ||||
| Temperature | - | - | - | 80-100 °C |
| Reaction Time | - | - | - | 12-24 h |
| Product | ||||
| This compound | 371.28 | - | - | Yield dependent |
Experimental Protocol
This protocol outlines the steps for the synthesis of this compound from 4-bromo-1-(morpholinosulfonyl)benzene.
Materials:
-
4-Bromo-1-(morpholinosulfonyl)benzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add 4-bromo-1-(morpholinosulfonyl)benzene (1.0 mmol, 324 mg), bis(pinacolato)diboron (1.2 mmol, 305 mg), PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 24.5 mg), and potassium acetate (3.0 mmol, 294 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated heating block or oil bath set to 80-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a solid.
Visualizations
The following diagrams illustrate the key aspects of the Miyaura borylation protocol.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki coupling?
A1: The key challenge arises from the electronic properties of this reagent. The morpholinosulfonyl group is strongly electron-withdrawing, which makes the boronic ester "electron-deficient." This property can slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially leading to lower reaction yields.[1] Additionally, electron-deficient arylboronic acids and their esters are often more susceptible to a side reaction called protodeboronation, where the boronic ester group is replaced by a hydrogen atom.[2][3]
Q2: What are the most critical parameters to control for a successful coupling reaction with this substrate?
A2: For successful Suzuki coupling with an electron-deficient partner, the most critical parameters to optimize are the choice of palladium catalyst and ligand, the selection of the base, the solvent system, and the reaction temperature.[1] A highly active catalyst system is often required to achieve efficient coupling with challenging substrates.[4]
Q3: Is it better to use the boronic acid or the pinacol ester form of this reagent?
A3: Pinacol esters are generally more stable and less prone to degradation or side reactions like protodeboronation compared to their corresponding boronic acids.[5] While boronic acids can sometimes be more reactive, the increased stability of the pinacol ester makes it a reliable choice for complex syntheses, especially in late-stage applications.[2][6][7] However, the pinacol ester may require specific conditions, sometimes including a small amount of water, to facilitate its hydrolysis to the active boronic acid in situ before transmetalation.[5]
Q4: My reaction is not working. What are the first things I should check?
A4: When a Suzuki coupling fails, begin by verifying the fundamentals.[8] Ensure your palladium catalyst and phosphine ligand are active and have not degraded or oxidized.[3] Confirm that the reaction was performed under a properly maintained inert atmosphere (e.g., argon or nitrogen), as oxygen can deactivate the catalyst.[3][8] Finally, check the quality and purity of your reagents, including the boronic ester, aryl halide, and base.[3][9]
Troubleshooting Guide: Specific Issues
Q5: I am observing very low to no yield of my desired product. How can I improve it?
A5: Low yield is a common issue, particularly with electron-deficient boronic esters. A systematic approach to optimization is recommended:
-
Optimize the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may have lower activity for this type of substrate.[1] Consider using more active, electron-rich, and bulky phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1][4] These advanced ligands can significantly accelerate the rate-limiting steps of oxidative addition and transmetalation.
-
Re-evaluate Your Base: The base is critical for activating the boronic ester.[10] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[4][11] The base must be sufficiently soluble in the reaction medium to be effective.[3]
-
Adjust Solvent and Temperature: The solvent system needs to solubilize all components. Common choices include mixtures of an aprotic solvent like 1,4-dioxane, toluene, or THF with a small amount of water.[3][12] The presence of water can be beneficial, especially when using pinacol esters.[7][13] If the reaction is sluggish, increasing the temperature (typically in the 80-110 °C range) can improve the reaction rate, but be cautious as it can also increase side reactions.[4][11]
Q6: How can I detect and minimize protodeboronation?
A6: Protodeboronation results in the formation of a byproduct where the boronic ester has been replaced by a hydrogen atom. This side reaction is a major cause of reduced yield.[3]
-
Detection: This byproduct can typically be identified by GC-MS or LC-MS analysis of the crude reaction mixture.
-
Minimization Strategies:
-
Choice of Base: Avoid strong hydroxide bases like NaOH or KOH, which can aggressively promote this side reaction.[4] Opt for milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[4]
-
Anhydrous Conditions: While some water can be beneficial, excess water provides a proton source for protodeboronation.[4] Using anhydrous solvents and ensuring all glassware is thoroughly dried can help. Consider adding molecular sieves if water is a concern.[4]
-
Lower Reaction Temperature: Higher temperatures can accelerate protodeboronation.[4] Try running the reaction at the lowest temperature that still provides a reasonable conversion rate (e.g., starting at 60-80 °C).[4]
-
Increase Reaction Rate: A more efficient catalyst system that speeds up the desired Suzuki coupling will give the boronic ester less time to undergo protodeboronation.[4]
-
Q7: I am seeing significant formation of homocoupled products from my boronic ester. What causes this and how can I prevent it?
A7: The formation of a biaryl product derived from two molecules of your boronic ester is known as homocoupling.
-
Primary Cause: The most common cause of homocoupling is the presence of oxygen in the reaction mixture.[5][8] Oxygen can interfere with the catalytic cycle, leading to the oxidation of the Pd(0) catalyst and promoting this undesired side reaction.[5]
-
Prevention:
-
Thorough Degassing: Ensure your solvent is rigorously degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[14]
-
Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of an inert gas throughout the entire setup and reaction time.[3][8]
-
Data Presentation: Reaction Parameter Guide
Table 1: Comparison of Catalytic Systems for Electron-Deficient Substrates
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[1] | Air-sensitive, higher cost.[1] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[1] | Air-sensitive, higher cost.[1] | 1-2 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[1] | May be less active than Buchwald-type systems for this specific substrate.[1] | 2-5 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available and well-understood.[1] | Often shows lower activity for challenging substrates and may require higher temperatures.[1] | 2-5 |
Table 2: Guide to Base Selection and Properties
| Base | Strength | Typical Equivalents | Notes |
| K₃PO₄ | Strong | 2.0 - 3.0 | Often effective for challenging couplings and electron-deficient boronic acids.[1][4] |
| Cs₂CO₃ | Strong | 2.0 - 3.0 | High solubility in some organic solvents; can be very effective but is more expensive.[4] |
| K₂CO₃ | Moderate | 2.0 - 3.0 | A common and effective base, but may be less potent for this specific substrate.[1] |
| Na₂CO₃ | Moderate | 2.0 - 3.0 | Widely used and cost-effective; its effectiveness can be highly substrate-dependent.[15][16] |
| KF | Mild | 2.0 - 3.0 | Can be a good choice to minimize base-mediated side reactions like protodeboronation.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative protocol that should be optimized for your specific aryl halide and reaction scale.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2–1.5 eq.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 eq.).[8][11]
-
Establish Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1–2 mol%) and the phosphine ligand (e.g., SPhos, 2–4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 10:1 ratio) via syringe.[8]
-
Reaction Execution: Place the vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
preventing hydrolysis of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester during Suzuki coupling
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the Suzuki coupling of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester, with a specific focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound hydrolyzing during my Suzuki coupling reaction?
A1: this compound is susceptible to hydrolysis, converting it to the corresponding boronic acid. This is primarily due to the presence of water in the reaction mixture. The electron-withdrawing nature of the morpholinosulfonyl group can increase the Lewis acidity of the boron atom, making the pinacol ester more prone to cleavage by water or other nucleophiles.[1] Hydrolysis is often accelerated under basic conditions, especially with strong hydroxide bases, and at elevated temperatures.[2]
Q2: What are the consequences of this hydrolysis?
A2: The primary consequence of hydrolysis is the formation of the free boronic acid. While the boronic acid can still participate in the Suzuki coupling, its presence can lead to several issues. The free boronic acid is often more susceptible to side reactions like protodeboronation (replacement of the boron group with a hydrogen atom), which reduces the yield of the desired product.[3] Additionally, the change in the boron species can affect the reaction kinetics and lead to the formation of impurities, complicating purification.
Q3: How can I minimize or prevent the hydrolysis of my boronic acid pinacol ester?
A3: The most effective strategy is to conduct the Suzuki coupling under strictly anhydrous conditions.[4][5] This involves using anhydrous solvents, inert gas atmosphere, and non-hydroxide bases. A highly recommended approach is the use of potassium trimethylsilanolate (TMSOK), a soluble, anhydrous base that promotes rapid and homogeneous coupling, often at room temperature.[3][6][7]
Q4: What are the ideal reaction conditions to prevent hydrolysis?
A4: Ideal conditions involve the complete exclusion of water. This can be achieved by:
-
Using anhydrous solvents: Toluene, dioxane, or tetrahydrofuran (THF) should be thoroughly dried before use.
-
Employing an anhydrous base: Potassium trimethylsilanolate (TMSOK) is an excellent choice.[3][5][6][7] Alternatively, anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be used.
-
Working under an inert atmosphere: Performing the reaction under nitrogen or argon gas prevents atmospheric moisture from entering the reaction vessel.
-
Lowering the reaction temperature: If possible, running the reaction at a lower temperature can reduce the rate of hydrolysis.[2]
Troubleshooting Guide
This guide addresses common issues encountered when trying to prevent the hydrolysis of this compound during Suzuki coupling.
Issue 1: Significant hydrolysis is still observed despite attempts to use anhydrous conditions.
| Possible Cause | Troubleshooting Step |
| Incomplete drying of solvents. | Ensure solvents are freshly distilled from an appropriate drying agent or use commercially available anhydrous solvents. |
| Inadequate drying of glassware. | Oven-dry all glassware immediately before use and cool under a stream of inert gas. |
| Hygroscopic reagents. | Store all reagents, especially the base and boronic ester, in a desiccator. |
| Atmospheric moisture. | Use Schlenk line techniques or a glovebox to maintain a strictly inert atmosphere throughout the reaction setup and duration. |
| Trace water in reagents. | Consider adding activated molecular sieves (e.g., 4 Å) to the reaction mixture to scavenge any residual water. |
Issue 2: Low yield of the desired coupled product.
| Possible Cause | Troubleshooting Step |
| Protodeboronation of the hydrolyzed boronic acid. | This is a common side reaction. Strictly adhere to anhydrous conditions as outlined above. If hydrolysis is unavoidable, a more active catalyst/ligand system may be needed to ensure the Suzuki coupling outcompetes the protodeboronation. |
| Inefficient catalyst system. | A slow Suzuki coupling reaction will give the boronic ester more time to hydrolyze. Increase the catalyst loading or switch to a more active palladium pre-catalyst and ligand system. |
| Suboptimal base. | If not using TMSOK, consider switching to it for faster reaction times.[3][6] If using other bases, ensure they are completely anhydrous and finely powdered for better reactivity. |
| Incorrect stoichiometry. | An excess of the boronic acid pinacol ester (typically 1.2 - 1.5 equivalents) is often used to drive the reaction to completion. |
Issue 3: Difficulty in analyzing the reaction mixture and purity of the product.
| Possible Cause | Troubleshooting Step |
| On-column hydrolysis during HPLC analysis. | The silica-based columns used in reversed-phase HPLC can cause hydrolysis of the pinacol ester during analysis, leading to inaccurate purity assessments.[8][9] |
| Use a non-aqueous, aprotic diluent for sample preparation.[10] Employing a fast HPLC method with a low-residual silanol column and a mobile phase at high pH can minimize on-column hydrolysis.[8][9] |
Quantitative Data Summary
| Factor | Effect on Hydrolysis Rate | Rationale |
| Presence of Water | Increases | Water is the reactant for hydrolysis. |
| Basic pH (especially strong bases) | Increases | Base catalyzes the hydrolysis of the ester.[2] |
| Acidic pH | Increases | Acid can also catalyze ester hydrolysis. |
| Elevated Temperature | Increases | Provides the activation energy for the hydrolysis reaction.[2] |
| Electron-withdrawing substituents on the phenyl ring | Increases | Increases the Lewis acidity of the boron, making it more susceptible to nucleophilic attack by water.[1] |
| Electron-donating substituents on the phenyl ring | Decreases | Reduces the Lewis acidity of the boron, slowing hydrolysis.[11] |
Experimental Protocols
Key Experiment: Anhydrous Suzuki Coupling using Potassium Trimethylsilanolate (TMSOK)
This protocol is adapted from literature procedures for the anhydrous Suzuki coupling of boronic esters and is recommended for this compound to minimize hydrolysis.[3][4]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.4 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and other oven-dried glassware
Procedure:
-
Preparation: Oven-dry all glassware and cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the palladium catalyst (2-5 mol%).
-
Solvent Addition: Add anhydrous THF via syringe.
-
Base Addition: In a separate flask, dissolve potassium trimethylsilanolate (TMSOK) (1.4 equiv) in anhydrous THF under an inert atmosphere. Transfer this solution to the reaction flask via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete in as little as 5 minutes to a few hours.[3][6]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A step-by-step workflow for troubleshooting hydrolysis.
Caption: Proposed mechanism under anhydrous conditions.
References
- 1. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reactions with 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect when using this compound in a Suzuki reaction?
A1: Due to the electron-withdrawing nature of the morpholinosulfonyl group, this boronic ester is susceptible to several common side reactions. The primary byproducts to monitor are:
-
Homocoupling Product: The formation of a symmetrical biaryl, 4,4'-bis(morpholinosulfonyl)biphenyl, resulting from the coupling of two molecules of the boronic acid reagent. This is a common side reaction, especially with electron-deficient boronic acids.[1][2][3]
-
Protodeboronation Product: The replacement of the boronic ester group with a hydrogen atom to form morpholinosulfonylbenzene.[2][4] This is an undesired side reaction where the carbon-boron bond is cleaved by a proton source.[4][5]
-
Hydrolysis Product: The hydrolysis of the pinacol ester to the corresponding 4-(Morpholinosulfonyl)phenylboronic acid. While pinacol esters are generally more stable than boronic acids, hydrolysis can occur under reaction conditions, potentially leading to a higher propensity for side reactions.[6][7]
Q2: Why is my reaction showing significant amounts of the homocoupled dimer of my boronic ester?
A2: Homocoupling of boronic acids, particularly electron-deficient ones, can be promoted by two primary mechanisms.[8] The first is an oxygen-mediated pathway where the presence of oxygen can lead to the oxidation of the active Pd(0) catalyst.[8] The second is a Palladium(II)-mediated pathway, which can be significant at the start of the reaction if a Pd(II) precatalyst is used.[8][9]
Q3: What causes the formation of the protodeboronated byproduct?
A3: Protodeboronation is the protonolysis of the carbon-boron bond and can be influenced by several factors in your reaction setup.[4] Key contributors include the presence of water, which can act as a proton source, the choice and strength of the base, and elevated reaction temperatures.[5][10] For some boronic acids, this process can be catalyzed by the base or even the palladium-phosphine complex itself.[11][12]
Q4: I am using the pinacol ester, which is supposed to be more stable. Why am I still seeing byproducts typical of boronic acids?
A4: While boronic pinacol esters offer greater stability compared to their corresponding boronic acids, they are not entirely immune to side reactions.[6][13] Under the basic and often aqueous conditions of a Suzuki reaction, the pinacol ester can undergo hydrolysis to the more reactive boronic acid.[6][10] This in-situ formation of the boronic acid can then lead to increased rates of homocoupling and protodeboronation.
Troubleshooting Guides
Issue: High Levels of Homocoupling Product Observed
Below is a workflow to diagnose and mitigate the formation of the homocoupled byproduct.
Issue: Significant Protodeboronation Detected
Use the following decision tree to troubleshoot the loss of the boronic ester functionality.
Data Summary
The following table summarizes the qualitative impact of various reaction parameters on the formation of common byproducts in Suzuki reactions with electron-deficient boronic esters.
| Parameter | Effect on Homocoupling | Effect on Protodeboronation | Recommendation for this compound |
| Oxygen | Increases[8] | Minimal direct effect | Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere. |
| Water | Can increase by promoting hydrolysis[6] | Increases[5][10] | Use anhydrous conditions if possible. If aqueous conditions are necessary, minimize the amount of water. |
| Base Strength | Can increase | Increases with strong bases[5][10] | Use a weaker base such as K₃PO₄ or Cs₂CO₃. Avoid strong hydroxide bases. |
| Temperature | Can increase | Increases[5] | Use the lowest temperature that allows for efficient conversion to the desired product. |
| Catalyst/Ligand | Pd(II) precatalysts can increase initial rates[8][9] | Bulky ligands can sometimes promote it[11] | Use an active Pd(0) catalyst or a modern precatalyst. Screen different ligands to find a balance between reactivity and stability. |
| Reaction Time | Longer times can lead to more byproducts | Longer times increase the likelihood[10] | Monitor the reaction closely and quench it upon completion to avoid prolonged exposure to reaction conditions. |
Experimental Protocol: Minimizing Byproducts
This protocol is a general starting point for the Suzuki coupling of an aryl halide with this compound, with an emphasis on minimizing side reactions.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Dioxane or 2-MeTHF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and the anhydrous base (e.g., K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen.[8][9]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Reaction Pathway Diagram
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing pathways that lead to the formation of common byproducts.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester. The electron-withdrawing nature of the morpholinosulfonyl group can present unique difficulties. This guide provides troubleshooting advice and frequently asked questions in a user-friendly format to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the most common initial checks?
A1: When facing a failed or low-yielding Suzuki coupling with this electron-deficient boronic ester, a systematic check of your reaction parameters is crucial. The primary areas to investigate are:
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligand are active. Many catalysts, especially Pd(0) sources, are sensitive to air and moisture. Using a pre-catalyst like a palladacycle can be beneficial.
-
Inert Atmosphere: The presence of oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions such as the homocoupling of the boronic ester. Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
-
Reagent Quality: Verify the purity of your this compound, aryl halide, and base. Boronic esters can be susceptible to hydrolysis if not stored properly.
-
Base and Solvent Selection: The choice of base and solvent is critical and highly interdependent. For electron-deficient partners, a stronger, non-nucleophilic base is often required. Ensure all components are sufficiently soluble in the chosen solvent system.
Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction, particularly with electron-deficient arylboronic acids. Here are several strategies to mitigate this issue:
-
Use Anhydrous Conditions: Water is the primary proton source for this side reaction. Employing anhydrous solvents and ensuring all glassware is thoroughly dried can significantly reduce protodeboronation. While some Suzuki protocols require water, minimizing its amount is key if protodeboronation is an issue.
-
Select a Milder or Non-Aqueous Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or using a strong, non-hydroxide base like potassium phosphate (K₃PO₄) under anhydrous conditions.
-
Optimize Reaction Temperature: Higher temperatures can sometimes increase the rate of protodeboronation relative to the desired coupling. Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 80 °C). If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the heat.
-
Increase the Equivalents of Boronic Ester: Using a slight excess of the boronic ester (e.g., 1.2-1.5 equivalents) can help compensate for some loss due to protodeboronation.
Q3: What is the role of the pinacol ester, and could its hydrolysis be affecting my reaction?
A3: The pinacol ester serves to protect the boronic acid, making it more stable, easier to handle, and less prone to trimerization into a boroxine.[1] In the Suzuki coupling, the pinacol ester is typically hydrolyzed in situ under the basic reaction conditions to generate the active boronic acid species required for transmetalation.[1]
However, the rate of this hydrolysis can be a critical factor. If hydrolysis is too slow, the concentration of the active boronic acid may be too low for efficient coupling. Conversely, if the free boronic acid is generated too quickly and the subsequent coupling is slow, it becomes more susceptible to protodeboronation. The presence of some water is often necessary to facilitate this hydrolysis and the subsequent catalytic cycle.
Q4: My main side-product appears to be the homocoupling of the boronic ester. What causes this and how can I prevent it?
A4: Homocoupling of the boronic ester is often caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling. To prevent this:
-
Rigorous Degassing: Ensure all solvents (including water, if used) and the reaction vessel are thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.
-
Use of High-Purity Reagents: Ensure your palladium catalyst and other reagents are not contaminated with oxidizing species.
Troubleshooting Guide
Problem 1: Low or No Product Yield
If you are experiencing low to no yield, a systematic approach to troubleshooting is recommended. The following diagram outlines a decision-making workflow to identify and address the potential root cause.
Caption: Troubleshooting flowchart for low product yield.
Problem 2: Significant Protodeboronation Observed
The electron-withdrawing nature of the morpholinosulfonyl group makes the boronic ester particularly susceptible to protodeboronation.
Caption: Decision tree for addressing protodeboronation.
Recommended Starting Conditions
For a Suzuki coupling involving an electron-deficient boronic ester like this compound, the choice of catalyst, base, and solvent is critical. Below is a table summarizing recommended starting conditions based on literature for similar challenging couplings.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | Aryl-Br, Aryl-I, Aryl-OTf | Aryl chlorides may require more active catalyst systems. |
| Boronic Ester | 1.2 - 1.5 equivalents | An excess is often used to drive the reaction to completion and compensate for potential side reactions. |
| Catalyst | Pd(dppf)Cl₂, SPhos Pd G3, or other Buchwald pre-catalysts | These catalysts are effective for electron-deficient substrates.[2][3] |
| Catalyst Loading | 1 - 5 mol% | Lower loadings may be possible with highly active pre-catalysts. |
| Base | K₃PO₄, Cs₂CO₃, Na₃PO₄ | Strong, non-nucleophilic bases are often effective for these couplings.[2][4] |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene, 2-MeTHF | The solvent should be anhydrous and deoxygenated. A small amount of water can be beneficial for the hydrolysis of the pinacol ester.[2] |
| Temperature | 80 - 110 °C | Heating is typically required to drive the reaction to completion. |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of an aryl halide with this compound. Optimization for specific substrates may be necessary.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.3 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.5 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.3 eq), the anhydrous base (e.g., K₃PO₄, 2.5 eq), and the palladium catalyst (e.g., 3 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
effect of temperature on the stability of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester, with a specific focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
While specific stability data for this compound is not publicly available, general guidelines for arylboronic acid pinacol esters recommend storage in a cool, dry, and well-ventilated area.[1][2] For long-term stability, it is advisable to store the compound at 2-8°C.[3]
Q2: Does this compound have a known decomposition temperature?
A specific decomposition temperature for this compound has not been reported in the available literature. For many research chemicals, extensive thermal decomposition studies are not performed. However, for similar arylboronic acid pinacol esters, melting points have been reported, which can sometimes be close to the onset of decomposition. For example, 4-(Methanesulfonylamino)phenylboronic acid pinacol ester has a melting point of 197-201°C. It is crucial to note that decomposition can begin before the melting point is reached.
Q3: What are the primary stability concerns with this compound besides temperature?
The most significant stability concern for boronic acid pinacol esters is their susceptibility to hydrolysis, which converts the ester back to the corresponding boronic acid and pinacol.[4][5] This process is often catalyzed by the presence of moisture. Therefore, it is critical to protect the compound from atmospheric moisture.[6][7]
Q4: How can I tell if my sample of this compound has degraded?
Degradation, primarily through hydrolysis, can be detected by analytical techniques such as:
-
NMR Spectroscopy: The appearance of new signals corresponding to the free boronic acid and pinacol.
-
LC-MS/HPLC: The emergence of a more polar peak corresponding to the boronic acid. Pinacol esters of boronic acids are known to be susceptible to on-column hydrolysis during RP-HPLC analysis.[8][9]
-
Physical Appearance: While not definitive, changes in color or texture could indicate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent reaction yields or failed reactions (e.g., Suzuki-Miyaura coupling). | Degradation of the boronic acid pinacol ester to the less reactive boronic acid due to improper storage or handling. | 1. Confirm the integrity of the starting material using NMR or LC-MS. 2. Ensure the compound has been stored under anhydrous conditions and at the recommended temperature. 3. Use freshly opened or properly stored material for subsequent reactions. |
| A new, more polar spot appears on TLC analysis of the starting material. | Hydrolysis of the pinacol ester to the corresponding boronic acid. | 1. Confirm the identity of the new spot by co-spotting with a known standard of the boronic acid, if available. 2. If hydrolysis has occurred, consider repurifying the material if possible, or using a fresh batch. |
| The compound appears clumpy or has changed color. | Potential absorption of moisture leading to hydrolysis or other forms of decomposition. | 1. Analyze a small sample by NMR or LC-MS to assess purity. 2. If the compound is deemed impure, purification may be necessary. For future use, ensure storage in a desiccator or under an inert atmosphere. |
Experimental Protocols
Protocol 1: General Handling of this compound
-
Environment: Handle the compound in a well-ventilated area, preferably within a fume hood.[1]
-
Inert Atmosphere: For weighing and aliquoting, it is best practice to use a glove box or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Storage: After use, tightly seal the container and store it in a desiccator at 2-8°C.
-
Solvents: Use anhydrous solvents when preparing solutions for reactions to prevent hydrolysis.
Protocol 2: Preliminary Assessment of Thermal Stability (Small Scale)
Disclaimer: This is a general guideline for a preliminary assessment and should be performed with appropriate safety precautions. For definitive thermal stability analysis, techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) are required.
-
Place a small, accurately weighed amount (5-10 mg) of the compound in a small, dry vial.
-
Heat the vial in a controlled manner using a heating block with a thermometer.
-
Observe for any visual changes (e.g., melting, color change, sublimation, charring) and note the temperature at which these changes occur.
-
To assess decomposition at a specific temperature, heat a sample at that temperature for a set period (e.g., 1 hour).
-
After cooling, dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6) and acquire a ¹H NMR spectrum to check for the appearance of degradation products.
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
- 1. keyorganics.net [keyorganics.net]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 4-(Aminomethyl)phenylboronic acid pinacol ester 97 850568-55-7 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
strategies to improve the solubility of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester in organic solvents.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the dissolution of this compound.
Issue 1: The compound is poorly soluble or insoluble in a chosen organic solvent at room temperature.
-
Possible Cause: The polarity of the solvent may not be optimal for dissolving the compound. The morpholinosulfonyl group and the phenylboronic acid pinacol ester impart a degree of polarity that requires a compatible solvent.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility in a range of solvents with varying polarities. Common choices for boronic esters include ethers (like THF, dioxane), aromatic hydrocarbons (like toluene), and polar aprotic solvents (like DMF, DMSO).[1]
-
Temperature Increase: Gently warm the mixture. Increased temperature often enhances solubility. However, be cautious of potential degradation of the compound at elevated temperatures. It is advisable to perform a stability test by heating a small sample and analyzing it by TLC or LC-MS.
-
Use of a Co-solvent: Adding a small amount of a co-solvent can significantly improve solubility.[2] For a non-polar primary solvent, a more polar co-solvent like ethanol or isopropanol might be effective. Conversely, for a highly polar primary solvent, a less polar co-solvent could be beneficial. The increase in solubility can be substantial with even small percentages of a co-solvent.[2]
-
Sonication: Use an ultrasonic bath to aid in the dissolution process. The cavitation effect can help break down solute aggregates and increase the rate of dissolution.
-
Issue 2: The compound precipitates out of solution upon cooling.
-
Possible Cause: The solubility of the compound is highly dependent on temperature in the chosen solvent system. The solution was likely saturated or supersaturated at the higher temperature.
-
Troubleshooting Steps:
-
Maintain Elevated Temperature: If the subsequent reaction can be performed at a higher temperature, maintain the temperature at which the compound is fully dissolved.
-
Solvent/Co-solvent Optimization: Re-evaluate the solvent system. A different solvent or a higher proportion of a co-solvent might maintain solubility at lower temperatures.
-
Slow Cooling and Seeding: If crystallization is desired, slow cooling can lead to the formation of more manageable crystals. Seeding with a small crystal of the compound can also promote controlled crystallization.
-
Issue 3: The compound appears to decompose or react with the solvent upon heating.
-
Possible Cause: this compound may be thermally labile or reactive with certain solvents, especially at elevated temperatures. Boronic acid pinacol esters can be sensitive to hydrolysis in the presence of water.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that the solvents used are dry, as water can lead to the hydrolysis of the pinacol ester to the corresponding boronic acid.
-
Lower Dissolution Temperature: Attempt to dissolve the compound at a lower temperature, even if it takes longer. Sonication at a controlled temperature can be helpful.
-
Solvent Selection: Avoid reactive solvents. For instance, protic solvents like alcohols might transesterify the pinacol ester under certain conditions.
-
Inert Atmosphere: Conduct the dissolution and subsequent reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving this compound?
A1: Based on the general solubility of arylboronic acid pinacol esters, good starting points for solvent screening include:
-
Ethers: Dioxane, Tetrahydrofuran (THF)
-
Aromatic Hydrocarbons: Toluene
-
Amides: N,N-Dimethylformamide (DMF)
-
Sulfoxides: Dimethyl sulfoxide (DMSO)
It is recommended to start with a small-scale solubility test before proceeding with the full-scale reaction.
Q2: How can I quantitatively determine the solubility of this compound in a specific solvent?
A2: A detailed experimental protocol for determining solubility is provided in the "Experimental Protocols" section of this document. The method involves preparing saturated solutions at a specific temperature and determining the concentration of the dissolved compound.
Q3: Can I use a solvent mixture to improve solubility?
A3: Yes, using a co-solvent is a highly effective strategy. The addition of a miscible solvent with a different polarity can disrupt the crystal lattice of the solute and increase its interaction with the solvent phase, leading to enhanced solubility.[2] For example, a mixture of toluene and THF, or DMF with a small amount of a less polar solvent, could be effective.
Q4: Will heating the solvent always improve the solubility of this compound?
A4: Generally, solubility increases with temperature. However, it is crucial to be aware of the compound's thermal stability. Before heating on a large scale, it is recommended to perform a small-scale experiment to ensure that the compound does not decompose at the desired temperature. You can monitor for degradation using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q5: My compound is an oil/gum after solvent removal. How can I solidify it?
A5: If you obtain an oil or gum, it may be due to residual solvent or the amorphous nature of the solid. Try triturating the material with a non-polar solvent like pentane or hexane. This can sometimes induce crystallization. Alternatively, dissolving the oil in a minimal amount of a good solvent and then adding an anti-solvent (a solvent in which the compound is insoluble) can also promote precipitation or crystallization.
Data Presentation
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol describes a method for determining the equilibrium solubility of the target compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Vials with screw caps and PTFE septa
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument for quantification.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Add a known volume of the organic solvent to the vial.
-
Seal the vial tightly.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for at least 24 hours to ensure that equilibrium is reached. The presence of undissolved solid should be confirmed.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a calibrated HPLC method or another appropriate analytical technique.
-
Determine the concentration of this compound in the diluted sample by comparing its response to a standard curve prepared with known concentrations of the compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in mg/mL or other desired units.
-
Mandatory Visualization
Caption: Workflow for troubleshooting poor solubility.
References
dealing with palladium black formation in reactions with 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester
Topic: Troubleshooting Palladium Black Formation in Reactions with 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions involving this compound, with a specific focus on the formation of palladium black.
Frequently Asked Questions (FAQs)
Q1: What is palladium black, and why is it a problem in my reaction?
A1: Palladium black is a finely divided, black precipitate of metallic palladium (Pd(0)). Its formation indicates that the soluble, catalytically active palladium species has aggregated and precipitated out of the reaction mixture.[1] This is problematic because it removes the catalyst from the solution, effectively stopping or significantly slowing down your desired cross-coupling reaction, leading to low yields and incomplete conversion of starting materials.
Q2: I observed a black precipitate in my Suzuki-Miyaura reaction with this compound. What are the common causes?
A2: The formation of palladium black in this specific reaction can be attributed to several factors that are common to Suzuki-Miyaura couplings in general:
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Ligand Dissociation: The phosphine or N-heterocyclic carbene (NHC) ligands used to stabilize the Pd(0) catalyst can dissociate, leaving behind "naked" palladium atoms that aggregate.[1]
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then be reduced back to Pd(0) in a way that promotes aggregation. Rigorous degassing of solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to minimize this.[2]
-
Suboptimal Ligand Choice: The chosen ligand may not be robust enough to stabilize the palladium catalyst throughout the reaction, especially in the presence of the sulfonamide functional group, which could potentially interact with the catalyst.
-
High Catalyst Loading: Using an excessive amount of palladium catalyst can increase the rate of aggregation and precipitation.[1]
-
Inappropriate Base or Solvent: The choice of base and solvent can significantly impact catalyst stability and solubility.
Q3: Can the morpholinosulfonyl group in my boronic ester contribute to catalyst deactivation?
A3: While the morpholinosulfonyl group is generally considered an electron-withdrawing group, which can influence the electronic properties of the boronic ester, there is also evidence that sulfonamide groups can act as ligands and stabilize palladium species. However, the specific interaction of the 4-(morpholinosulfonyl)phenyl moiety with the palladium catalyst under reaction conditions is complex. It is possible that it could either stabilize the catalyst or, under certain conditions, contribute to ligand exchange processes that might lead to catalyst deactivation. Careful selection of the primary phosphine or NHC ligand is therefore critical.
Q4: How can I prevent palladium black formation in my reactions?
A4: Preventing palladium black formation involves optimizing several reaction parameters:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) or robust N-heterocyclic carbene (NHC) ligands. These ligands form stable complexes with palladium and prevent aggregation.
-
Use of Palladium Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more effective at generating the active monoligated Pd(0) species in a controlled manner, reducing the likelihood of palladium black formation.
-
Rigorous Inert Atmosphere: Ensure that your reaction vessel is properly purged with an inert gas (argon or nitrogen) and that all solvents are thoroughly degassed to remove dissolved oxygen.
-
Appropriate Base and Solvent System: The choice of base and solvent is interdependent and crucial. A moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective. The solvent system (e.g., dioxane/water, 2-MeTHF) should be chosen to ensure the solubility of all components and the stability of the catalytic species.
-
Controlled Reaction Temperature: Avoid excessively high temperatures, as this can accelerate catalyst decomposition.
Troubleshooting Guide
Problem: Significant black precipitate (palladium black) formation and low reaction yield.
This troubleshooting guide provides a systematic approach to resolving issues with palladium black formation.
Caption: A logical workflow for troubleshooting palladium black formation.
Data Presentation: Reaction Parameter Optimization
The following tables summarize key reaction parameters that can be optimized to mitigate palladium black formation and improve reaction outcomes.
Table 1: Comparison of Palladium Sources and Ligands
| Palladium Source | Ligand | Typical Loading (mol%) | Advantages | Disadvantages |
| Pd(OAc)₂ / Pd₂(dba)₃ | PPh₃ | 2 - 5 | Inexpensive, readily available | Prone to oxidation and palladium black formation |
| Pd(PPh₃)₄ | - | 2 - 5 | Pd(0) source, no pre-reduction needed | Can be sensitive to air and moisture |
| Pd(dppf)Cl₂ | dppf | 1 - 3 | Good for a range of substrates | May not be optimal for all challenging couplings |
| XPhos Pd G3/G4 | XPhos | 0.5 - 2 | Highly active, stable, promotes difficult couplings | Higher cost |
| SPhos Pd G3/G4 | SPhos | 0.5 - 2 | Excellent for sterically hindered substrates | Higher cost |
Table 2: Influence of Base and Solvent on Catalyst Stability
| Base | Common Solvents | Temperature Range (°C) | Comments |
| K₃PO₄ | Dioxane/H₂O, 2-MeTHF, Toluene | 80 - 110 | Often a good starting point, moderately strong base. |
| Cs₂CO₃ | Dioxane, Toluene, DMF | 80 - 120 | Stronger base, can be effective for less reactive substrates. |
| K₂CO₃ | Dioxane/H₂O, DMF, Ethanol | 80 - 100 | Milder base, may require higher temperatures or longer reaction times. |
| KF | Dioxane, THF | 60 - 100 | Mild, non-nucleophilic base, can be useful for base-sensitive substrates. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF or Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: A standard experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
impact of water on the stability of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of water on the stability of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in the presence of water?
A1: this compound, like other arylboronic acid pinacol esters, is susceptible to hydrolysis in the presence of water, which cleaves the pinacol ester to form the corresponding boronic acid and pinacol. The pinacol ester is generally more stable than its corresponding boronic acid, offering a longer shelf life and easier handling.[1] However, significant degradation can occur in aqueous solutions, and the rate of this hydrolysis is highly dependent on the pH of the solution and the nature of the substituents on the aromatic ring.[1]
Q2: What is the primary degradation product of this compound in water?
A2: The primary degradation product is 4-(Morpholinosulfonyl)phenylboronic acid, formed through the hydrolysis of the pinacol ester bond.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The hydrolysis of phenylboronic acid pinacol esters is significantly accelerated at physiological pH (around 7.4).[1] Generally, the rate of hydrolysis is influenced by the pH of the solution.
Q4: How does the morpholinosulfonyl group influence the stability of the pinacol ester?
A4: The morpholinosulfonyl group is an electron-withdrawing group. Phenylboronic pinacol esters with electron-withdrawing substituents on the aromatic ring are generally more susceptible to hydrolysis. Therefore, this compound is expected to hydrolyze more readily in aqueous solutions compared to unsubstituted phenylboronic acid pinacol ester.
Q5: Can I use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to analyze the stability of this compound?
A5: Yes, RP-HPLC is a common technique for monitoring the hydrolysis of boronic acid pinacol esters. However, on-column hydrolysis can be a significant issue, leading to inaccurate quantification of the ester.[2][3] It is crucial to use optimized analytical methods to minimize this effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results (e.g., in cross-coupling reactions). | Hydrolysis of the pinacol ester in the reaction mixture, especially if aqueous bases or solvents are used. | - Use anhydrous solvents and reagents whenever possible.- If an aqueous base is required, consider a biphasic reaction setup or slow addition of the base.- Prepare solutions of the boronic acid pinacol ester fresh before use.- Consider using more hydrolytically stable boronic esters, such as MIDA (N-methyliminodiacetic acid) boronates, if hydrolysis is a persistent issue. |
| Low purity of the pinacol ester observed by HPLC analysis. | - On-column hydrolysis during HPLC analysis.- Hydrolysis during sample preparation. | - For HPLC: Use a column with low silanol activity (e.g., Waters XTerra MS C18) and a mobile phase without a pH modifier or with a high pH (e.g., pH 12.4 with an ion-pairing reagent) to stabilize the ester.[2][4]- For sample preparation: Dissolve the sample in an aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) immediately before injection. Avoid using aqueous or protic diluents like methanol.[3] |
| Appearance of a new, more polar spot on TLC during reaction monitoring. | Hydrolysis of the pinacol ester to the more polar boronic acid. | This can be used as an indicator of ester degradation. To confirm, run a co-spot with a sample of the corresponding boronic acid if available. |
| Difficulty in obtaining a clean NMR spectrum. | Presence of both the pinacol ester and its hydrolysis product (boronic acid), which can lead to complex or broad signals. Boronic acids themselves can form oligomeric anhydrides (boroxines), further complicating the spectrum. | - Ensure the NMR solvent is anhydrous.- For monitoring hydrolysis, a mixed solvent system (e.g., DMSO-d6/D2O) can be used, but be aware that this will promote hydrolysis over time.- If the goal is to characterize the pure ester, rigorous drying of the sample and the use of a dry, aprotic NMR solvent are essential. |
Quantitative Data
Table 1: Hydrolysis of para-Substituted Phenylboronic Acid Pinacol Esters in Water and pH 7.4 Buffer
| Substituent Group | Condition | Half-life (t½) | Time for Complete Hydrolysis |
| -OH (electron-donating) | Water | ~10 min | ~1 h |
| 50 mM Phosphate Buffer (pH 7.4) | < 5 min | ~5 min | |
| -NHCOCH₃ (electron-donating) | Water | ~10 min | ~1 h |
| 50 mM Phosphate Buffer (pH 7.4) | < 5 min | ~5 min | |
| -NH₂ (strong electron-donating) | Water | ~3 h | > 6 h |
| 50 mM Phosphate Buffer (pH 7.4) | ~5 min | ~1 h |
Data extracted from Achilli et al., Central European Journal of Chemistry, 2013.[1]
Based on these trends, the electron-withdrawing nature of the morpholinosulfonyl group would likely lead to a faster hydrolysis rate compared to the examples with electron-donating groups, especially at physiological pH.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis of this compound by RP-HPLC
This protocol is adapted from the methodology described by Achilli et al. for monitoring the hydrolysis of phenylboronic pinacol esters.[1]
-
Preparation of Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous ethanol.
-
Initiation of Hydrolysis: Dilute the stock solution to 0.5 mM in the desired aqueous medium (e.g., deionized water or 50 mM sodium phosphate buffer, pH 7.4).
-
Time-Point Sampling: At various time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Sample Quenching and Preparation: Immediately dilute the aliquot into cold, anhydrous acetonitrile (ACN) to halt further hydrolysis and prepare for HPLC injection.
-
HPLC Analysis:
-
Column: Supelcosil LC-18-T (25 cm x 4.6 mm, 5 µm particle size) or equivalent C18 column.
-
Mobile Phase A: Water with 0.1% (v/v) formic acid.
-
Mobile Phase B: Methanol with 0.1% (v/v) formic acid.
-
Gradient:
-
0-5 min: 20% B
-
5-10 min: 20% to 70% B
-
10-15 min: 70% B
-
15-16 min: 70% to 20% B
-
16-30 min: 20% B (equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 280 nm).
-
-
Data Analysis: Quantify the peak areas of the pinacol ester and the corresponding boronic acid at each time point to determine the rate of hydrolysis.
Protocol 2: NMR Spectroscopy for Monitoring Hydrolysis
-
Sample Preparation: In a standard NMR tube, dissolve a known amount of this compound in a deuterated aprotic solvent (e.g., DMSO-d6).
-
Initiation of Hydrolysis: Add a specific volume of D₂O to the NMR tube to initiate hydrolysis.
-
NMR Data Acquisition: Acquire ¹H NMR spectra at regular intervals.
-
Data Analysis: Monitor the decrease in the integral of a characteristic peak of the pinacol ester (e.g., the methyl protons of the pinacol group) and the corresponding increase in the integral of a peak from the formed pinacol and/or the boronic acid to follow the reaction progress.
Visualizations
Caption: Hydrolysis pathway of the pinacol ester.
Caption: Workflow for monitoring hydrolysis by HPLC.
References
Technical Support Center: Purification of Compounds Derived from 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester
Welcome to the technical support center for researchers, scientists, and drug development professionals working with derivatives of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common purification challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with derivatives of this compound?
A1: Common impurities include residual starting materials such as the pinacol boronic ester itself, the corresponding boronic acid (due to hydrolysis), and byproducts from the reaction. In the context of Suzuki-Miyaura coupling reactions, common impurities are homocoupling products of the starting materials and protodeboronation products where the boronic ester is replaced by a hydrogen atom.[1] Additionally, residual pinacol from the reaction is a frequent contaminant.
Q2: Why is purification of my compound derived from this compound proving difficult on standard silica gel chromatography?
A2: Standard silica gel can be problematic for boronic esters for two main reasons. Firstly, the acidic nature of silica gel can cause on-column hydrolysis of the pinacol ester to the more polar boronic acid, leading to streaking and poor separation. Secondly, boronic acid derivatives can sometimes strongly adsorb to the silica, resulting in low recovery. The presence of the sulfonyl group can further increase the polarity of your compound, potentially exacerbating these issues.
Q3: Can I use reversed-phase HPLC for purification? What are the key considerations?
A3: Yes, reversed-phase HPLC (RP-HPLC) can be a powerful tool for purifying these compounds. However, care must be taken to avoid on-column hydrolysis. The stability of boronic esters in RP-HPLC systems is often pH-dependent. For some reactive pinacolyl boronate esters, using a high pH mobile phase (e.g., pH 12.4) with an ion-pairing reagent has been shown to be effective in preventing degradation.[2] It is also recommended to use a column with low silanol activity to minimize hydrolysis.[3][4]
Q4: Are there any alternatives to silica gel for column chromatography?
A4: Neutral alumina is a good alternative to silica gel for the chromatography of boronic esters as it is less acidic and can reduce the risk of hydrolysis. Another effective strategy is to use boric acid-impregnated silica gel, which can suppress the over-adsorption of boronic esters and improve purification.[5]
Q5: How can I remove residual pinacol from my final product?
A5: Residual pinacol can often be removed by trituration or recrystallization from a nonpolar solvent like hexanes. One reported method involves concentrating the product to a solid, adding a small amount of cold hexanes to leach out the pinacol, and then decanting the solvent. This can be repeated as necessary.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your target compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation and streaking on silica gel column chromatography. | 1. On-column hydrolysis of the pinacol ester to the boronic acid. 2. Strong adsorption of the compound to the silica gel. | 1. Switch to a less acidic stationary phase like neutral alumina. 2. Use boric acid-impregnated silica gel.[5] 3. Consider using a different purification technique such as recrystallization or reversed-phase HPLC. |
| Product is contaminated with the corresponding boronic acid. | 1. Hydrolysis of the pinacol ester during the reaction work-up or purification. 2. Incomplete conversion of the boronic acid to the pinacol ester in a preceding step. | 1. Ensure all solvents and reagents used in the work-up are anhydrous. 2. For chromatography, use neutral alumina or boric acid-treated silica. 3. If using RP-HPLC, optimize the mobile phase pH to stabilize the ester.[2] |
| Presence of a persistent pinacol impurity. | Pinacol is a byproduct of the reaction and can be difficult to remove due to its moderate polarity. | 1. After initial purification, triturate the product with cold hexanes. 2. Attempt recrystallization from a solvent system where pinacol is more soluble. 3. Perform a careful aqueous wash during the work-up, as pinacol has some water solubility. |
| Low recovery of the product after chromatography. | Strong adsorption of the sulfonyl-containing compound to the stationary phase. | 1. Use boric acid-impregnated silica gel to reduce Lewis acid-base interactions.[5] 2. Consider using a different purification technique like recrystallization or solid-phase extraction (SPE). |
| Protodeboronation of the starting material or product. | 1. Presence of water or other proton sources in the reaction. 2. High reaction temperatures or prolonged reaction times. 3. Use of a strong base. | 1. Ensure strictly anhydrous reaction conditions. 2. Optimize the reaction temperature and time. 3. Use a milder base such as potassium carbonate or cesium carbonate.[1] |
Quantitative Data Summary
The following table provides a representative example of an impurity profile for a Suzuki-Miyaura coupling reaction using this compound before and after purification by column chromatography on boric acid-impregnated silica gel. Note: This is hypothetical data for illustrative purposes.
| Compound | Retention Time (min) | Area % (Crude Reaction Mixture) | Area % (After Purification) |
| Desired Product | 12.5 | 75.2 | 98.9 |
| 4-(Morpholinosulfonyl)phenylboronic acid | 8.2 | 5.8 | < 0.1 |
| Starting Aryl Halide | 10.1 | 8.5 | 0.2 |
| Homocoupled Boronic Ester | 15.3 | 4.3 | 0.5 |
| Pinacol | 4.5 | 6.2 | 0.3 |
Experimental Protocols
Protocol 1: General Work-up Procedure for a Suzuki-Miyaura Reaction
-
Cooling and Dilution: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water to remove inorganic salts and some of the pinacol. Follow with a brine wash to aid in phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography on Boric Acid-Impregnated Silica Gel
-
Preparation of Boric Acid-Impregnated Silica Gel: Prepare a slurry of silica gel in a solution of boric acid in a suitable solvent (e.g., methanol). Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Column Packing: Pack a chromatography column with the prepared boric acid-impregnated silica gel using a suitable solvent system (e.g., a hexane/ethyl acetate mixture).
-
Loading and Elution: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column. Elute the column with an appropriate gradient of solvents, monitoring the fractions by TLC or LC-MS to isolate the pure product.[5]
Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent or a solvent system in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallization of aryl boronic esters and their derivatives include ethanol, ethyl acetate, and mixtures with hexanes.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may improve the yield.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester alongside several structurally related and commonly utilized boronic acid pinacol esters. Due to the absence of publicly available experimental spectra for this compound, this guide presents a predicted ¹H NMR data set based on established chemical shift principles and analysis of analogous compounds. This comparative approach allows for a deeper understanding of the structural characterization of this compound and provides a valuable reference for researchers working with similar molecules.
¹H NMR Data Comparison
The following table summarizes the experimental ¹H NMR data for selected para-substituted phenylboronic acid pinacol esters and the predicted data for this compound. All data is referenced to spectra recorded in deuterochloroform (CDCl₃).
| Compound | Pinacol Protons (12H, s) | Aromatic Protons (AA'BB' system) | Other Protons |
| This compound | ~1.36 ppm | ~7.90 ppm (d, 2H), ~7.80 ppm (d, 2H) | ~3.75 ppm (t, 4H), ~3.05 ppm (t, 4H) |
| Phenylboronic acid pinacol ester | 1.35 ppm | 7.81 ppm (d, 2H), 7.46 ppm (t, 1H), 7.36 ppm (t, 2H) | - |
| 4-(Methylsulfonyl)phenylboronic acid pinacol ester | 1.37 ppm | 7.98 ppm (d, 2H), 7.89 ppm (d, 2H) | 3.08 ppm (s, 3H) |
| 4-Chlorophenylboronic acid pinacol ester | 1.34 ppm | 7.73 ppm (d, 2H), 7.35 ppm (d, 2H) | - |
| 4-Methylphenylboronic acid pinacol ester | 1.35 ppm | 7.69 ppm (d, 2H), 7.19 ppm (d, 2H) | 2.38 ppm (s, 3H) |
Predicted ¹H NMR Spectrum Analysis of this compound
The predicted ¹H NMR spectrum of this compound is based on the additive effects of the substituents on the phenyl ring and known chemical shifts of the morpholine and pinacol moieties.
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Pinacol Protons: A sharp singlet is expected around 1.36 ppm , integrating to 12 protons, characteristic of the four equivalent methyl groups of the pinacol ester.
-
Aromatic Protons: The para-substituted phenyl ring will exhibit an AA'BB' spin system. The two protons ortho to the boronic ester group are expected to be downfield due to its electron-withdrawing nature, appearing as a doublet around 7.90 ppm . The two protons ortho to the morpholinosulfonyl group will also be a doublet, predicted to be around 7.80 ppm .
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Morpholine Protons: The morpholine ring protons are expected to appear as two triplets. The four protons adjacent to the oxygen atom are predicted to be around 3.75 ppm , while the four protons adjacent to the nitrogen atom are expected at approximately 3.05 ppm .
Experimental Protocol: ¹H NMR Spectroscopy
The following is a general protocol for the acquisition of a ¹H NMR spectrum for boronic acid pinacol esters.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the boronic acid pinacol ester.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a 400 MHz or higher field NMR spectrometer.
- Tune and shim the spectrometer to the CDCl₃ lock signal.
3. Data Acquisition:
- Acquire the ¹H NMR spectrum at room temperature.
- Typical acquisition parameters:
- Spectral width: -2 to 12 ppm
- Pulse angle: 30-45 degrees
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-2 seconds
- Number of scans: 16-64 (depending on sample concentration)
4. Data Processing:
- Apply a Fourier transform to the free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
- Integrate all signals.
- Analyze the chemical shifts, multiplicities, and coupling constants.
Structural Visualization
The following diagram illustrates the chemical structure of this compound and the distinct proton environments that give rise to the predicted ¹H NMR signals.
A Comparative Guide to the Mass Spectrometry Analysis of Suzuki-Miyaura Coupling Products Derived from Phenylboronic Acid Pinacol Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for products of the Suzuki-Miyaura cross-coupling reaction. We focus on the reaction of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester and compare its product's mass spectrometric behavior with those derived from two common alternatives: the unsubstituted phenylboronic acid pinacol ester and the electron-donating 4-methoxyphenylboronic acid pinacol ester. This comparison aims to provide researchers with a predictive framework for identifying and characterizing biaryl compounds with varying electronic properties using mass spectrometry.
Experimental Overview
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in pharmaceuticals and functional materials. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid or its ester, with a halide.
For the purpose of this comparative guide, we will consider the Suzuki-Miyaura reaction of three different phenylboronic acid pinacol esters with 4-bromoanisole. This reaction is expected to yield the corresponding substituted 4-methoxy-1,1'-biphenyls. The analysis of these products by Liquid Chromatography-Mass Spectrometry (LC-MS) is a standard method for their characterization and quantification.
Comparison of Reaction Products and their Mass Spectrometric Data
The following table summarizes the expected products from the Suzuki-Miyaura coupling of 4-bromoanisole with the three selected boronic acid pinacol esters and their key mass spectrometry data.
| Boronic Acid Pinacol Ester | Product Name | Molecular Formula | Calculated Exact Mass (M) | Expected [M+H]⁺ (m/z) |
| This compound | 4-Methoxy-4'-(morpholinosulfonyl)-1,1'-biphenyl | C₁₇H₁₉NO₄S | 333.1035 | 334.1108 |
| Phenylboronic acid pinacol ester | 4-Methoxy-1,1'-biphenyl | C₁₃H₁₂O | 184.0888 | 185.0961 |
| 4-Methoxyphenylboronic acid pinacol ester | 4,4'-Dimethoxy-1,1'-biphenyl | C₁₄H₁₄O₂ | 214.0994 | 215.1067 |
Predicted Fragmentation Patterns
Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through its fragmentation pattern. Below is a comparison of the predicted major fragment ions for the three biaryl products upon collision-induced dissociation (CID) in the mass spectrometer.
| Product | Predicted Key Fragment Ions (m/z) | Rationale for Fragmentation |
| 4-Methoxy-4'-(morpholinosulfonyl)-1,1'-biphenyl | 248.06 | Loss of the morpholine group (C₄H₉NO) |
| 183.05 | Loss of the entire morpholinosulfonyl group (C₄H₈NO₂S) | |
| 168.03 | Cleavage of the biphenyl bond | |
| 4-Methoxy-1,1'-biphenyl | 169.07 | Loss of a methyl radical (CH₃)[1][2] |
| 141.07 | Loss of a formyl radical (CHO) from the methoxy group[1][2] | |
| 115.05 | Cleavage of the biphenyl bond | |
| 4,4'-Dimethoxy-1,1'-biphenyl | 199.08 | Loss of a methyl radical (CH₃) |
| 184.09 | Loss of two methyl radicals (2 x CH₃) | |
| 171.06 | Loss of a formyl radical (CHO) | |
| 156.07 | Loss of a formyl radical and a methyl radical |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
-
To a reaction vial, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), the respective boronic acid pinacol ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
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Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Seal the vial and heat the reaction mixture at 80-100 °C for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol for LC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over several minutes to ensure good separation of the product from any remaining starting materials or byproducts.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, capable of high-resolution mass measurements and MS/MS fragmentation.
-
Ionization Mode: Positive ion mode is generally suitable for these compounds to generate [M+H]⁺ ions.
-
Scan Range: A mass range of m/z 50-500 is typically sufficient.
-
MS/MS Analysis: For fragmentation studies, select the [M+H]⁺ ion of the compound of interest as the precursor ion and apply a suitable collision energy to induce fragmentation.
-
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling and subsequent LC-MS analysis.
Caption: Logical flow of LC-MS/MS analysis for structural elucidation of reaction products.
References
comparing 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester with other sulfonylphenylboronic esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester and other related sulfonylphenylboronic esters. The focus is on their performance in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, particularly in the realm of drug discovery and development. This document summarizes available experimental data, details relevant protocols, and visualizes key chemical and biological concepts.
Introduction to Sulfonylphenylboronic Esters in Suzuki-Miyaura Coupling
Phenylboronic acid pinacol esters are invaluable reagents in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. The introduction of a sulfonyl group onto the phenyl ring, creating sulfonylphenylboronic esters, modulates the electronic properties of the molecule, influencing its reactivity and potential applications. These compounds are of particular interest in medicinal chemistry, as the sulfonyl and morpholine moieties are prevalent in a wide array of biologically active molecules. The stability and handling advantages of the pinacol ester form make these reagents particularly suitable for complex synthetic pathways.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
While direct, side-by-side comparative studies of a broad range of sulfonylphenylboronic esters under identical conditions are not extensively available in the literature, we can infer performance based on established principles of the Suzuki-Miyaura reaction and data from various sources. The reactivity of arylboronic esters in this reaction is significantly influenced by the electronic nature of the substituents on the aromatic ring.
Generally, electron-withdrawing groups on the boronic acid coupling partner can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step of the catalytic cycle. However, the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, play a crucial role in mitigating these electronic effects and achieving high yields.
Below is a table summarizing the expected reactivity and typical yields for the Suzuki-Miyaura coupling of various sulfonylphenylboronic acid pinacol esters with a generic aryl bromide (Ar-Br). The data is compiled and inferred from various studies on Suzuki-Miyaura reactions of substituted phenylboronic esters.
| Boronic Ester | Sulfonyl Group | Electronic Effect of Substituent | Expected Reactivity | Typical Yield Range (%) |
| This compound | Morpholinosulfonyl | Electron-withdrawing | Moderate | 70-90 |
| 4-(Methylsulfonyl)phenylboronic acid pinacol ester | Methylsulfonyl | Strong electron-withdrawing | Moderate to Low | 60-85 |
| 4-(Phenylsulfonyl)phenylboronic acid pinacol ester | Phenylsulfonyl | Strong electron-withdrawing | Moderate to Low | 60-85 |
| 4-(Aminosulfonyl)phenylboronic acid pinacol ester | Aminosulfonyl | Electron-withdrawing | Moderate | 65-88 |
Note: The yield ranges are estimations based on related reactions and may vary significantly depending on the specific aryl halide, catalyst system, and reaction conditions employed.
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura cross-coupling of a sulfonylphenylboronic acid pinacol ester with an aryl bromide is provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl bromide (1.0 mmol)
-
Sulfonylphenylboronic acid pinacol ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)
Procedure:
-
To a dried reaction vessel, add the aryl bromide, the sulfonylphenylboronic acid pinacol ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture to the vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling experiment.
Potential Biological Relevance and Signaling Pathways
The morpholine and sulfonyl functionalities present in this compound are common motifs in molecules targeting various biological pathways. Boronic acids themselves are known to act as inhibitors of serine proteases, a large family of enzymes involved in numerous physiological processes.[1] Furthermore, molecules containing boronic acid moieties have been developed as inhibitors of the VCP/p97 ATPase, which is a key component of the ubiquitin-proteasome system responsible for protein degradation.[2]
Inhibition of the ubiquitin-proteasome system can lead to the accumulation of misfolded proteins, inducing cellular stress and apoptosis. This mechanism is a validated strategy in cancer therapy. The diagram below illustrates a simplified representation of the ubiquitin-proteasome pathway and the potential point of intervention for a VCP/p97 inhibitor.
The ability to synthesize novel molecules using building blocks like this compound allows for the exploration of new chemical space and the development of potent and selective inhibitors for targets within such critical signaling pathways.
Conclusion
This compound represents a valuable and versatile building block for organic synthesis, particularly for the construction of biaryl structures through the Suzuki-Miyaura cross-coupling reaction. While its reactivity is influenced by the electron-withdrawing nature of the morpholinosulfonyl group, appropriate optimization of reaction conditions can lead to high yields of desired products. The structural motifs present in this reagent are of significant interest for the development of new therapeutic agents, potentially targeting key cellular signaling pathways such as the ubiquitin-proteasome system. Further research into the direct comparison of a wider range of sulfonylphenylboronic esters would provide a more definitive guide to their relative performance and facilitate more rational reagent selection in complex synthetic endeavors.
References
reactivity comparison of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester vs. its corresponding boronic acid
In the realm of palladium-catalyzed cross-coupling reactions, the choice between a boronic acid and its corresponding pinacol ester is a critical decision for researchers in drug discovery and synthetic chemistry. This guide provides a detailed comparison of the reactivity, stability, and handling of 4-(Morpholinosulfonyl)phenylboronic acid and its pinacol ester counterpart, offering insights into their performance in the widely utilized Suzuki-Miyaura coupling reaction.
At the heart of the comparison lies a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times in Suzuki-Miyaura couplings.[1][2] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle. However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are known to be susceptible to dehydration, forming cyclic trimers called boroxines, and can also undergo protodeboronation, particularly under basic aqueous conditions.[2][3]
Conversely, boronic acid pinacol esters are lauded for their superior stability.[2][3] The pinacol group provides steric hindrance around the boron center, protecting it from unwanted side reactions and degradation. This enhanced stability translates to a longer shelf-life, easier handling, and greater compatibility with a wider range of reaction conditions and purification techniques, such as silica gel chromatography.[4] While often exhibiting slightly lower reactivity compared to the free boronic acid, pinacol esters are frequently capable of participating directly in the catalytic cycle or hydrolyzing in situ to the more reactive boronic acid under the reaction conditions.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
Table 1: Comparison of General Characteristics
| Feature | 4-(Morpholinosulfonyl)phenylboronic Acid | 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester |
| Reactivity | Generally higher, potentially leading to faster reaction times. | Generally lower, but often sufficient for high-yielding coupling. |
| Stability | Lower; susceptible to boroxine formation and protodeboronation. | High; stable to air and moisture, with a long shelf-life. |
| Handling | Can be more challenging due to instability. | Typically a crystalline solid, easy to handle and weigh. |
| Purification | Can be difficult to purify by chromatography. | Generally amenable to purification by silica gel chromatography. |
Table 2: Expected Performance in a Hypothetical Suzuki-Miyaura Reaction
This table presents a hypothetical comparison based on general trends observed for arylboronic acids and their pinacol esters in Suzuki-Miyaura reactions. The reaction assumes coupling with a generic aryl bromide under standard palladium-catalyzed conditions.
| Parameter | 4-(Morpholinosulfonyl)phenylboronic Acid | This compound |
| Reaction Time | Potentially shorter (e.g., 1-4 hours) | Potentially longer (e.g., 2-8 hours) |
| Reaction Yield | Can be high, but may be compromised by decomposition of the starting material. | Often high and more reproducible due to the stability of the starting material. |
| Catalyst Loading | May require similar or slightly lower catalyst loading due to higher reactivity. | May require similar or slightly higher catalyst loading to achieve comparable reaction rates. |
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction using both the boronic acid and its pinacol ester. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with 4-(Morpholinosulfonyl)phenylboronic Acid
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
4-(Morpholinosulfonyl)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, 4-(Morpholinosulfonyl)phenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with this compound
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous, degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Relationships
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the relationship between the boronic acid and its pinacol ester, and a typical Suzuki-Miyaura catalytic cycle.
Caption: Interconversion between the boronic acid and its pinacol ester.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion
The choice between 4-(Morpholinosulfonyl)phenylboronic acid and its pinacol ester derivative for Suzuki-Miyaura coupling reactions depends on the specific requirements of the synthesis. For rapid reactions where the stability of the starting material is not a major concern, the boronic acid may be the preferred reagent. However, for complex, multi-step syntheses, or when ease of handling, purification, and storage are paramount, the pinacol ester offers significant advantages. Its enhanced stability often leads to more reproducible and ultimately higher isolated yields, making it a valuable tool in the arsenal of the synthetic chemist.
References
A Comparative Guide to Catalyst Efficiency in the Suzuki-Miyaura Coupling of 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex biaryl structures. The efficiency of this reaction is highly dependent on the chosen catalytic system, especially when dealing with electronically demanding substrates such as 4-(morpholinosulfonyl)phenylboronic acid pinacol ester. The strong electron-withdrawing nature of the morpholinosulfonyl group presents a significant challenge, primarily by affecting the transmetalation step of the catalytic cycle.
This guide provides a comparative analysis of various palladium-based catalyst systems for the coupling of this and structurally related electron-deficient arylboronic acid pinacol esters. While direct comparative experimental data for this compound is limited in published literature, this guide draws upon studies of analogous substrates to provide valuable insights into catalyst selection and reaction optimization.
Comparative Performance of Palladium Catalyst Systems
The selection of the palladium source and, more critically, the ancillary ligand is paramount for achieving high yields and reaction rates. Below is a summary of commonly employed catalyst systems and their general performance in the context of coupling electron-deficient arylboronic esters.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type biarylphosphine | High activity for a broad range of substrates, including electron-deficient ones.[1] | Air-sensitive, higher cost.[1] | 1-2[1] |
| Pd₂(dba)₃ / XPhos | Buchwald-type biarylphosphine | Excellent for sterically hindered and electron-poor substrates.[1] | Air-sensitive, higher cost.[1] | 1-2[1] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood.[1] | Lower activity for challenging substrates, often requiring higher temperatures and catalyst loadings.[1] | 2-5[1] |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable.[1] | May not be as active as Buchwald-type ligand systems for highly deactivated substrates.[1] | 2-5 |
Influence of Base and Solvent Selection
The choice of base and solvent system is interdependent and crucial for the success of the coupling reaction. The base is required to activate the boronic acid ester for transmetalation.
| Base | Solvent | General Observations |
| K₃PO₄ | Toluene / H₂O | An effective base that often promotes high reaction rates in a biphasic system.[1] |
| K₂CO₃ | Dioxane / H₂O | A common and moderately strong base, effective for a wide range of Suzuki couplings.[1] |
| Cs₂CO₃ | THF or Dioxane | A strong base that can accelerate slow reactions but may also promote side reactions. |
Experimental Protocols
The following protocols are generalized procedures for conducting a comparative study of catalyst efficiency for the Suzuki-Miyaura coupling of this compound with a model aryl halide, such as 4-bromoanisole.
Protocol 1: High-Throughput Screening of Catalysts and Ligands
This protocol is designed for the rapid screening of multiple catalyst and ligand combinations in a 96-well plate format to identify promising candidates for further optimization.
Materials:
-
This compound
-
4-Bromoanisole (or other suitable aryl halide)
-
Array of palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, PPh₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene and Water (degassed)
-
96-well reaction block with magnetic stirring capabilities
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in toluene.
-
Prepare a 0.2 M solution of 4-bromoanisole in toluene.
-
Prepare 0.01 M solutions of palladium catalysts and 0.02 M solutions of phosphine ligands in toluene.
-
Prepare a 1.0 M aqueous solution of K₃PO₄.
-
-
Reaction Setup (in an inert atmosphere):
-
To each well of the 96-well plate, add the desired palladium catalyst solution (e.g., 10 µL for 1 mol% loading).
-
Add the corresponding phosphine ligand solution (e.g., 10 µL for 2 mol% loading).
-
Add the 4-bromoanisole stock solution (50 µL, 0.01 mmol).
-
Add the this compound stock solution (60 µL, 0.012 mmol, 1.2 equivalents).
-
Add the aqueous K₃PO₄ solution (20 µL, 2 equivalents).
-
Add additional toluene to bring the total volume in each well to 200 µL.
-
-
Reaction and Analysis:
-
Seal the 96-well plate.
-
Place the reaction block on a magnetic stirrer and heat to the desired temperature (e.g., 80-100 °C) for a set time (e.g., 4-24 hours).
-
After cooling, quench the reactions and analyze the product yield in each well by a high-throughput method such as LC-MS.
-
Protocol 2: Preparative Scale Reaction and Catalyst Performance Verification
This protocol is for a larger-scale reaction to confirm the results from the high-throughput screen and to isolate and characterize the product.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Optimal Palladium Catalyst/Ligand combination from screening (e.g., Pd(OAc)₂ and SPhos)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL, degassed)
-
Water (1 mL, degassed)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromoanisole, this compound, the palladium catalyst, the ligand, and potassium phosphate.
-
Add the degassed toluene and water.
-
-
Reaction:
-
Heat the reaction mixture to the optimized temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Screening
Caption: High-throughput experimental workflow for catalyst screening.
References
Validating the Synthetic Utility of 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecular entities. 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester has emerged as a valuable reagent for introducing the 4-(morpholinosulfonyl)phenyl moiety, a common structural motif in pharmacologically active compounds. This guide provides a comprehensive validation of its synthetic route, compares its performance with alternative reagents, and presents detailed experimental protocols and relevant biological signaling pathways.
Synthetic Route Validation
The synthesis of this compound is most commonly achieved through a Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a readily available aryl halide as the starting material. An alternative, classical approach involves a halogen-lithium exchange followed by borylation.
Route 1: Miyaura Borylation (Preferred)
The Miyaura borylation is a robust and high-yielding method for the synthesis of arylboronic esters. It offers excellent functional group tolerance and uses commercially available reagents. The general scheme involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Caption: Synthetic pathway for this compound via Miyaura borylation.
Route 2: Halogen-Lithium Exchange
This classical method involves the reaction of an aryl bromide with an organolithium reagent at low temperatures to form an aryllithium species. This intermediate is then quenched with a borate ester, followed by acidic workup and esterification with pinacol. While effective, this route is often more sensitive to moisture and functional groups compared to the Miyaura borylation.
Performance Comparison with Alternatives
The choice of boron reagent can significantly impact the efficiency and outcome of a Suzuki-Miyaura cross-coupling reaction. This compound offers a balance of stability and reactivity. However, other alternatives exist, each with its own advantages and disadvantages.
| Reagent | Key Advantages | Key Disadvantages |
| This compound | High stability, easy to handle and purify, commercially available. | May exhibit lower reactivity compared to the corresponding boronic acid. |
| 4-(Morpholinosulfonyl)phenylboronic acid | Generally more reactive than the pinacol ester, potentially leading to higher yields or faster reaction times. | Less stable, prone to dehydration to form boroxines and protodeboronation. |
| Potassium 4-(morpholinosulfonyl)phenyltrifluoroborate | Highly stable, crystalline solids, often easy to handle and purify. | Requires an additional activation step (hydrolysis) in the catalytic cycle. |
| 4-(Morpholinosulfonyl)phenyl MIDA boronate | Exceptionally stable, allowing for iterative cross-coupling strategies. | Generally exhibits lower reactivity and may require harsher reaction conditions. |
The relative reactivity of boronic esters in the transmetalation step of the Suzuki-Miyaura coupling is influenced by both steric and electronic factors. Electron-withdrawing groups on the diol backbone of the boronic ester can enhance reactivity, while sterically hindered esters like the pinacol ester can exhibit slower reaction rates.
Experimental Protocols
Protocol 1: Synthesis of this compound via Miyaura Borylation
This protocol is a general procedure adapted from established Miyaura borylation methods.
Materials:
-
4-Bromo-1-(morpholinosulfonyl)benzene (1.0 equiv)
-
Bis(pinacolato)diboron (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-1-(morpholinosulfonyl)benzene, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Suzuki-Miyaura Cross-Coupling using this compound
This is a general protocol for the application of the title compound in a Suzuki-Miyaura reaction.
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system) (0.02-0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., dioxane/water, toluene/water, or DME)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base.
-
De-gas the solvent system by bubbling with an inert gas for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by chromatography or recrystallization.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery and Relevant Signaling Pathways
The morpholine sulfonamide moiety is a common feature in a variety of biologically active molecules, often acting as a bioisostere for other functional groups and contributing to favorable pharmacokinetic properties. While this compound is a building block and not an active pharmaceutical ingredient itself, it is used to synthesize compounds that may target a range of signaling pathways. For instance, many signaling pathways involved in inflammation and cancer are regulated by reactive oxygen species (ROS). Phenylboronic acid pinacol esters have been incorporated into ROS-responsive drug delivery systems. A hypothetical application could involve the synthesis of an inhibitor that is released under conditions of high ROS, a hallmark of inflammatory diseases and cancer.
The diagram below illustrates a simplified signaling pathway leading to the production of ROS, which could be a target for therapeutic intervention by molecules synthesized using the title reagent.
Caption: A simplified signaling pathway illustrating the generation of reactive oxygen species (ROS).
Comparative Spectroscopic Analysis of 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester and Related Sulfonyl-Substituted Analogues
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectroscopic Characteristics of Sulfonyl-Substituted Phenylboronic Acid Pinacol Esters
This guide provides a comparative overview of the spectroscopic data for 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester and its closely related sulfonyl-substituted analogues. The data presented herein is essential for the identification, characterization, and quality control of these compounds, which are of growing interest in medicinal chemistry and drug development, particularly as building blocks in Suzuki-Miyaura cross-coupling reactions.
Spectroscopic Data Comparison
| Compound Name | Structure | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Mass Spectrometry (m/z) |
| This compound | [Image of the chemical structure of this compound] | Data not publicly available. Expected signals: aromatic protons (doublets, ~7.8-8.0 ppm), morpholine protons (~3.7 and ~3.0 ppm), and pinacol methyl protons (singlet, ~1.3 ppm). | Data not publicly available. | C₁₆H₂₄BNO₅S MW: 353.24 |
| 4-(Methylsulfonyl)phenylboronic acid pinacol ester | [Image of the chemical structure of 4-(Methylsulfonyl)phenylboronic acid pinacol ester] | A 1H NMR spectrum is available.[1] | A 13C NMR spectrum is available.[1] | C₁₃H₁₉BO₄S MW: 298.16 |
| (4-(isopropylsulfonyl)phenyl)boronic acid, pinacol ester | [Image of the chemical structure of (4-(isopropylsulfonyl)phenyl)boronic acid, pinacol ester] | Data not publicly available. | Data not publicly available. | C₁₅H₂₃BO₄S MW: 326.22 |
Experimental Protocols
Detailed experimental procedures for the synthesis and spectroscopic characterization of the title compound and its derivatives are not widely published. However, a general protocol based on established methods for the synthesis of arylboronic acid pinacol esters is provided below.
General Synthesis of 4-(Substituted-sulfonyl)phenylboronic Acid Pinacol Esters
A common route to synthesize arylboronic acid pinacol esters is through a palladium-catalyzed cross-coupling reaction (Miyaura borylation) of an appropriate aryl halide with bis(pinacolato)diboron (B₂pin₂).
Materials:
-
4-Bromo-N,N-disubstituted-benzenesulfonamide (or other relevant aryl halide)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane or Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Add anhydrous dioxane or DMF via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(substituted-sulfonyl)phenylboronic acid pinacol ester.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
Samples are dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS):
-
High-resolution mass spectra (HRMS) can be obtained using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) techniques.
-
This analysis provides the accurate mass of the molecular ion, confirming the elemental composition.
Infrared (IR) Spectroscopy:
-
IR spectra can be recorded on an FT-IR spectrometer.
-
Characteristic absorption bands for boronate esters are typically observed in the regions of 1350-1380 cm⁻¹ (B-O stretching) and 1140-1160 cm⁻¹ (C-O stretching).
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical synthesis workflow and a potential application in a signaling pathway context.
References
Safety Operating Guide
Safe Disposal of 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester: A Comprehensive Guide
For laboratory professionals engaged in research, development, and drug discovery, the responsible management of chemical waste is a cornerstone of a safe and compliant operational environment. This guide provides detailed, procedural instructions for the proper disposal of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester, ensuring the safety of personnel and the protection of the environment. Adherence to these protocols is critical for minimizing risks and meeting regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, information from structurally similar compounds, such as 4-(Methanesulfonyl)phenylboronic acid pinacol ester, can provide valuable guidance.[1] All handling and disposal operations should be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[2][3][4]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[2][3] | Prevents skin contact with the chemical. |
| Body Protection | A fully fastened lab coat.[2] | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling fine powders or if there is a risk of aerosolization.[3] | Prevents inhalation of hazardous dust or vapors. |
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be managed as hazardous waste.[2][3][4] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[2][4]
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[2] High-density polyethylene (HDPE) or glass containers are generally suitable.[3]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2] The label should also indicate that it is a boronic acid derivative.[2]
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a designated solid hazardous waste container.[2]
-
For spills, absorb the material with an inert absorbent like vermiculite or sand, then collect it into a sealed, labeled hazardous waste container.[3]
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
4. Decontamination of Empty Containers:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinseate: The first rinseate must be collected and disposed of as liquid hazardous waste.[4] Subsequent rinses may also need to be collected, depending on institutional guidelines.[4] A basic wash can help convert residual boronic acid to a more water-soluble boronate salt, aiding in decontamination.
-
Final Disposal: After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to laboratory recycling or waste policies.[4]
5. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.[2][3]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[2]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Experimental Protocol for Spill Decontamination
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
1. Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.[3]
2. Don Appropriate PPE:
-
Ensure you are wearing the PPE outlined in Table 1.
3. Contain and Absorb the Spill:
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a labeled hazardous waste container.[1]
-
For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[3]
4. Collect Absorbed Material:
-
Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.[3]
5. Decontaminate the Spill Area:
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[3]
-
All cleaning materials (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.[3]
6. Reporting:
-
Report the spill to your supervisor and your institution's EHS department in accordance with established protocols.[3]
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
Personal protective equipment for handling 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for both personal safety and environmental protection. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4][5] | Protects against splashes and dust that can cause serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4][5] | Prevents skin contact, which may cause irritation.[2][3] Gloves should be inspected before use and disposed of properly after handling.[1] |
| Body Protection | A fully fastened lab coat.[4] For larger quantities or risk of splashing, a chemical-resistant apron or coveralls is recommended.[5] | Minimizes skin exposure to the chemical. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2][4] If dust formation is likely, a NIOSH/MSHA-approved respirator is necessary.[6] | Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[1][2] |
| Footwear | Closed-toe shoes.[4] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.
-
Preparation : Before handling the compound, ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered.[4] Have all necessary equipment, including weighing materials, solvents, and waste containers, readily available.
-
Personal Protective Equipment (PPE) Check : Don all required PPE as specified in the table above. Ensure gloves are intact and goggles fit securely.
-
Weighing and Transfer : Handle the solid compound carefully to avoid generating dust.[1] Use a spatula for transfers. If the compound is a fine powder, consider using a glove bag or a ventilated balance enclosure.
-
Dissolving : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup : Conduct all reactions within a chemical fume hood. Ensure all glassware is properly secured.
-
Post-Handling : After handling, decontaminate the work area. A basic wash can be effective for decontaminating glassware, as it converts residual boronic acid into a more water-soluble boronate salt.[4] All rinsates should be collected as hazardous waste.[4]
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[4]
-
Waste Segregation : Use separate, clearly labeled, and sealed containers for solid and liquid waste.[4]
-
Labeling : All waste containers must be labeled as "Hazardous Waste" and include the full chemical name.[4]
-
Solid Waste : Contaminated solid materials such as gloves, weighing paper, and paper towels should be placed in a designated solid hazardous waste container.[4][6]
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated liquid hazardous waste container. Do not pour down the drain.[4] Aqueous waste containing boronic acids can be neutralized with a mild base to a pH between 5.5 and 9.0 before collection, if institutional policy allows.[6]
-
Storage : Store sealed and labeled waste containers in a designated satellite accumulation area until they are collected by institutional hazardous waste management personnel.[4]
Experimental Workflow and Safety Protocol
Caption: A step-by-step workflow for the safe handling and disposal of the chemical.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
